Product packaging for Neolancerin(Cat. No.:)

Neolancerin

Cat. No.: B11934351
M. Wt: 406.3 g/mol
InChI Key: KRCBALDMBZQTIQ-ZJKJAXBQSA-N
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Description

Neolancerin has been reported in Gentiana thunbergii and Hypericum sampsonii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O10 B11934351 Neolancerin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O10

Molecular Weight

406.3 g/mol

IUPAC Name

1,3,7-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

InChI

InChI=1S/C19H18O10/c20-5-11-15(24)17(26)18(27)19(29-11)12-8(22)4-10-13(16(12)25)14(23)7-3-6(21)1-2-9(7)28-10/h1-4,11,15,17-22,24-27H,5H2/t11-,15-,17+,18-,19+/m1/s1

InChI Key

KRCBALDMBZQTIQ-ZJKJAXBQSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Neolancerin: An Uncharted Territory in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a natural product with potential cytotoxic effects, the precise mechanism of action of Neolancerin remains largely uncharacterized in publicly available scientific literature. This technical overview synthesizes the currently available information and highlights the significant knowledge gaps that future research must address.

This compound is a natural compound that has been isolated from plants such as Gentiana thunbergii and Hypericum sampsonii.[1] It is chemically identified as a xanthone derivative with the molecular formula C₁₉H₁₈O₁₀.[1] Preliminary studies have indicated that this compound exhibits weak cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.

Limited Efficacy Data

The primary piece of quantitative data available for this compound's bioactivity is its half-maximal inhibitory concentration (IC₅₀) against HL-60 cells.

Cell LineIC₅₀ (μM)Reference
HL-6086.63[2][3]

This value suggests a relatively low potency in inhibiting the growth of these cancer cells when compared to other established chemotherapeutic agents.

The Unexplored Mechanism of Action

As of the latest available data, there are no published studies detailing the specific molecular pathways through which this compound exerts its cytotoxic effects. Key areas that remain to be investigated include:

  • Induction of Apoptosis: It is unknown whether this compound triggers programmed cell death (apoptosis) in cancer cells. Key experiments to determine this would involve assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: There is no information on whether this compound halts the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases). Flow cytometry analysis of cell cycle distribution would be a critical first step in this investigation.

  • Signaling Pathway Modulation: The specific intracellular signaling pathways affected by this compound have not been elucidated. Research is needed to determine if it impacts key cancer-related pathways such as the PI3K/Akt, MAPK, or NF-κB pathways.

Experimental Protocols: A Path Forward

To elucidate the mechanism of action of this compound, a series of standard experimental protocols would need to be employed. The following outlines a potential research workflow:

Experimental Workflow for Investigating this compound's Mechanism of Action

G cluster_0 Initial Screening cluster_1 Apoptosis Induction cluster_2 Cell Cycle Analysis cluster_3 Signaling Pathway Analysis CellViability Cell Viability Assay (e.g., MTT, XTT) IC50 Determine IC50 in various cancer cell lines CellViability->IC50 AnnexinV Annexin V/PI Staining (Flow Cytometry) IC50->AnnexinV PIStaining Propidium Iodide Staining (Flow Cytometry) IC50->PIStaining PathwayScreen Pathway-focused PCR Array or Antibody Array IC50->PathwayScreen Caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) AnnexinV->Caspase Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) Caspase->Mito CyclinWestern Western Blot for Cyclins and CDKs PIStaining->CyclinWestern WesternBlot Western Blot for key signaling proteins (e.g., Akt, ERK) PathwayScreen->WesternBlot

Caption: A proposed experimental workflow to elucidate the mechanism of action of this compound.

Conclusion

The current body of scientific literature provides a very limited understanding of the biological activity of this compound. While its existence as a natural product with weak cytotoxic effects is established, the underlying mechanism of action remains a critical unknown. The lack of data on its effects on apoptosis, the cell cycle, and key signaling pathways presents a significant opportunity for future research in the field of natural product-based drug discovery. Further investigation is required to determine if this compound or its derivatives hold any therapeutic potential.

References

Neolancerin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a naturally occurring xanthone, has been identified in select plant species. This technical guide provides a comprehensive overview of its primary natural source, a detailed, generalized protocol for its extraction and isolation, and an exploration of its potential biological activities. Drawing upon established methodologies for the isolation of phenolic compounds from plant matrices, this document outlines a reproducible workflow for obtaining this compound for research purposes. Furthermore, this guide delves into the putative signaling pathways through which this compound may exert its antioxidant and anti-inflammatory effects, providing a foundation for future pharmacological investigations and drug development initiatives.

Natural Source of this compound

This compound has been reported to be present in the following plant species:

  • Hypericum sampsonii Hance : A member of the Hypericaceae family, this plant is a primary source from which various phenolic compounds have been isolated.[1]

  • Gentiana thunbergii : This species belongs to the Gentianaceae family.

While this compound has been identified in these plants, detailed quantitative analysis of its concentration in various plant parts is not extensively documented in publicly available literature. Hypericum sampsonii is often the focus of phytochemical investigations for a variety of bioactive compounds.[1]

Extraction and Isolation of this compound: A General Protocol

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

Experimental Protocol:

  • Plant Material Preparation : Air-dry the aerial parts of Hypericum sampsonii and grind them into a coarse powder.

  • Solvent Extraction : Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio. Perform the extraction at room temperature with occasional agitation for 72 hours.

  • Filtration and Concentration : Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Solvent Partitioning

The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Experimental Protocol:

  • Suspension : Suspend the crude ethanol extract in distilled water.

  • Liquid-Liquid Extraction : Perform sequential liquid-liquid extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally n-butanol.

  • Fraction Collection : Collect the respective solvent fractions. This compound, being a moderately polar phenolic compound, is expected to be enriched in the ethyl acetate fraction .

  • Concentration : Concentrate the ethyl acetate fraction to dryness in vacuo to yield the crude ethyl acetate extract.

Chromatographic Purification

The crude ethyl acetate fraction is further purified using column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Experimental Protocol:

  • Column Chromatography :

    • Stationary Phase : Silica gel (70-230 mesh).

    • Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

    • Sample Loading : Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution : Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

    • Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Pooling : Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Column : A reversed-phase C18 column is typically suitable for the purification of phenolic compounds.

    • Mobile Phase : A gradient system of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. The specific gradient will need to be optimized.

    • Detection : UV detection at a wavelength determined by the UV spectrum of this compound.

    • Purification : Inject the semi-purified fraction from column chromatography onto the HPLC system and collect the peak corresponding to this compound.

    • Final Product : Evaporate the solvent from the collected fraction to obtain purified this compound. Confirm the identity and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

As specific quantitative data for this compound isolation is not available in the reviewed literature, the following table provides a template for researchers to populate with their experimental findings.

ParameterValueUnitMethod of Determination
Starting Plant Material (Dry Weight)gGravimetric
Crude Ethanol Extract Yield% (w/w)Gravimetric
Ethyl Acetate Fraction Yield% (w/w)Gravimetric
Purified this compound Yield% (w/w)Gravimetric
Purity of this compound%HPLC-UV

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its chemical structure as a phenolic compound suggests potential anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Proposed Mechanism of this compound:

Based on the known activities of similar phenolic compounds, this compound may inhibit the NF-κB pathway by:

  • Inhibiting the activity of the IKK complex.

  • Preventing the phosphorylation and degradation of IκBα.

  • Blocking the nuclear translocation of the NF-κB p65 subunit.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity via Nrf2 Pathway Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression.

Proposed Mechanism of this compound:

As a phenolic compound, this compound may act as an antioxidant and potentially activate the Nrf2 pathway by:

  • Inducing a mild oxidative stress that triggers the dissociation of Nrf2 from Keap1.

  • Directly interacting with Keap1, leading to Nrf2 release.

  • Promoting the nuclear translocation of Nrf2 and subsequent activation of ARE-dependent gene expression (e.g., Heme Oxygenase-1 (HO-1)).

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound represents a promising natural product for further investigation, particularly in the fields of inflammation and oxidative stress-related diseases. This technical guide provides a foundational framework for its isolation and the exploration of its biological activities. The detailed experimental protocols, although generalized, offer a solid starting point for researchers to obtain this compound for their studies. The proposed signaling pathway diagrams serve as a conceptual model for understanding its potential mechanisms of action, paving the way for more in-depth mechanistic studies. Future research should focus on optimizing the isolation protocol to improve yields and purity, as well as on conducting direct biological assays to confirm the modulatory effects of this compound on the NF-κB and Nrf2 pathways. Such studies will be crucial in unlocking the full therapeutic potential of this natural compound.

References

The Biosynthesis of Neolancerin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a C-glycosylated xanthone found in plant species such as Hypericum sampsonii and Gentiana thunbergii, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of xanthone biosynthesis in plants. It details the key enzymatic steps, from primary metabolism to the formation of the core xanthone structure and its subsequent modifications. This guide also collates available quantitative data, provides detailed experimental protocols for key analytical and biochemical assays, and utilizes visualizations to illustrate the biosynthetic pathway and experimental workflows.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a limited number of plant families, including the Gentianaceae and Hypericaceae.[1][2][3] These compounds exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. This compound is a specific xanthone derivative characterized by a 1,3,7-trihydroxyxanthone core and a C-glycosidic linkage. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a robust hypothetical pathway can be constructed based on extensive research into the biosynthesis of related xanthones and flavonoids.

This guide will delineate this proposed pathway, focusing on the key enzymes and intermediates involved. It aims to serve as a valuable resource for researchers investigating the biosynthesis of this compound and other xanthones, as well as for professionals in the field of drug development seeking to leverage these natural products.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into three main stages:

  • Formation of the Benzophenone Intermediate: This stage involves the convergence of the shikimate and acetate-malonate pathways to produce the key precursor, 2,3',4,6-tetrahydroxybenzophenone.

  • Formation of the Xanthone Core: A crucial cyclization step catalyzed by a cytochrome P450 enzyme forms the 1,3,7-trihydroxyxanthone scaffold.

  • Tailoring Reactions: Subsequent hydroxylation and C-glycosylation reactions modify the xanthone core to yield this compound.

Stage 1: Formation of the Benzophenone Intermediate

The biosynthesis of the benzophenone scaffold begins with precursors from primary metabolism. The A-ring of the xanthone nucleus is derived from the acetate-malonate pathway, while the B-ring originates from the shikimate pathway.[1][3]

The key steps are:

  • Shikimate Pathway: This pathway produces the aromatic amino acid L-phenylalanine.

  • Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and then to benzoic acid derivatives. Key enzymes in this conversion include:

    • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

    • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid.

    • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester.

    • Further enzymes, including a cinnamoyl-CoA hydratase/lyase, are involved in the conversion to benzoyl-CoA.[1][4]

  • Benzophenone Synthase (BPS): This polyketide synthase catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[1]

  • Benzophenone 3'-hydroxylase (B3'H): A cytochrome P450 enzyme (CYP81AA family) that hydroxylates 2,4,6-trihydroxybenzophenone at the 3' position to yield the central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[1][5]

digraph "Benzophenone Formation" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

Shikimate_Pathway [label="Shikimate Pathway"]; L_Phenylalanine [label="L-Phenylalanine"]; Phenylpropanoid_Pathway [label="Phenylpropanoid Pathway"]; Benzoyl_CoA [label="Benzoyl-CoA"]; Acetate_Malonate_Pathway [label="Acetate-Malonate Pathway"]; Malonyl_CoA [label="3x Malonyl-CoA"]; THB_2_4_6 [label="2,4,6-Trihydroxy-\nbenzophenone"]; THB_2_3_4_6 [label="2,3',4,6-Tetrahydroxy-\nbenzophenone"];

Shikimate_Pathway -> L_Phenylalanine; L_Phenylalanine -> Phenylpropanoid_Pathway [label=" PAL, C4H, 4CL, etc."]; Phenylpropanoid_Pathway -> Benzoyl_CoA; Acetate_Malonate_Pathway -> Malonyl_CoA; Benzoyl_CoA -> THB_2_4_6 [label=" BPS"]; Malonyl_CoA -> THB_2_4_6; THB_2_4_6 -> THB_2_3_4_6 [label=" B3'H (CYP450)"]; }

Formation of the 1,3,7-trihydroxyxanthone core.

Stage 3: Tailoring Reactions to Yield this compound

The final steps in the biosynthesis of this compound involve further hydroxylation and a C-glycosylation event. While the specific enzymes for this compound have not been characterized, plausible candidates can be inferred from studies on similar compounds.

  • Xanthone Hydroxylase: A putative hydroxylase, likely a cytochrome P450 monooxygenase, would catalyze the hydroxylation of the 1,3,7-THX core to produce the specific aglycone of this compound. The exact position of this hydroxylation would depend on the final structure of the this compound aglycone, which is 1,3,6,7-tetrahydroxyxanthone (norathyriol). This hydroxylation at the C-6 position is catalyzed by xanthone 6-hydroxylase (X6H).[1]

  • C-Glycosyltransferase (CGT): A C-glycosyltransferase would then catalyze the attachment of a glucose moiety to the aglycone. Studies on Hypericum perforatum have identified CGTs that can directly glycosylate the xanthone ring of norathyriol at the C-4 position to form isomangiferin.[2] It is highly probable that a similar CGT is responsible for the C-glycosylation step in this compound biosynthesis, although the exact position of glycosylation in this compound needs to be considered. This compound is 2-C-β-D-glucopyranosyl-1,3,7-trihydroxyxanthone. Therefore, the substrate for the CGT would be 1,3,7-trihydroxyxanthone.

```dot digraph "this compound Final Steps" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

THX_1_3_7 [label="1,3,7-Trihydroxyxanthone"]; Neolancerin_Aglycone [label="this compound Aglycone\n(1,3,7-trihydroxyxanthone)"]; this compound [label="this compound"]; UDP_Glucose [label="UDP-Glucose", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#5F6368"];

THX_1_3_7 -> Neolancerin_Aglycone [style=invis]; Neolancerin_Aglycone -> this compound [label=" CGT"]; UDP_Glucose -> this compound; }

Workflow for metabolite analysis by HPLC-MS/MS.

Cytochrome P450 Enzyme Assay (Microsomal Preparation)

This protocol describes the preparation of plant microsomes and a general assay for cytochrome P450 activity.

Objective: To measure the activity of cytochrome P450 enzymes involved in this compound biosynthesis, such as B3'H and 1,3,7-THS.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 10 mM sodium metabisulfite, 1% (w/v) polyvinylpyrrolidone, 5 mM dithiothreitol)

  • Microsome resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 20% (v/v) glycerol)

  • NADPH

  • Substrate (e.g., 2,4,6-trihydroxybenzophenone for B3'H, or 2,3',4,6-tetrahydroxybenzophenone for 1,3,7-THS)

  • Spectrophotometer or HPLC system

Procedure:

  • Microsome Preparation:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

    • Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

    • Resuspend the pellet in a minimal volume of resuspension buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Set up the reaction mixture in a microcentrifuge tube: 50-100 µg of microsomal protein, 50 µM substrate, in a final volume of 100 µL of 50 mM potassium phosphate buffer, pH 7.5.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of 20% (v/v) acetic acid.

    • Extract the products with an equal volume of ethyl acetate.

    • Centrifuge to separate the phases and transfer the ethyl acetate layer to a new tube.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

    • Analyze the products by HPLC or LC-MS.

```dot digraph "P450_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#EA4335", penwidth=1.5];

Start [label="Plant Tissue", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Homogenization [label="Homogenize in Extraction Buffer"]; Low_Speed_Cent [label="Centrifuge (10,000 x g)"]; Supernatant1 [label="Collect Supernatant"]; Ultra_Cent [label="Ultracentrifuge (100,000 x g)"]; Microsomes [label="Resuspend Microsomal Pellet"]; Assay_Setup [label="Set up Enzyme Assay"]; Reaction [label="Incubate with Substrate & NADPH"]; Stop_Reaction [label="Stop Reaction"]; Extraction [label="Extract Products"]; Analysis [label="Analyze by HPLC/LC-MS", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Homogenization; Homogenization -> Low_Speed_Cent; Low_Speed_Cent -> Supernatant1; Supernatant1 -> Ultra_Cent; Ultra_Cent -> Microsomes; Microsomes -> Assay_Setup; Assay_Setup -> Reaction; Reaction -> Stop_Reaction; Stop_Reaction -> Extraction; Extraction -> Analysis; }

References

An In-depth Technical Guide to Neolancerin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a naturally occurring xanthone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. Sourced from the adventitious roots of Hypericum perforatum L. (St. John's Wort), this compound has demonstrated weak cytotoxic effects against human promyelocytic leukemia (HL-60) cells and notable antioxidant activity. This document consolidates available data on its physicochemical characteristics, details relevant experimental protocols, and explores its preliminary mechanistic insights, offering a foundational resource for further research and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Reference
Molecular Formula C19H18O10[1][2]
Molecular Weight 406.34 g/mol [1][2]
Appearance SolidVendor Information
Melting Point No data available
Boiling Point No data available
Solubility Soluble in DMSOVendor Information
InChI Key KRCBALDMBZQTIQ-ZJKJAXBQSA-N[1]

Spectral Data:

Detailed experimental spectral data for this compound, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, are not extensively published. Researchers are encouraged to perform these analyses upon isolation of the compound to confirm its structure and purity. General principles and expected spectral features for xanthone C-glycosides can be used as a preliminary guide.

Biological Activities and Mechanism of Action

Cytotoxic Activity

This compound has been shown to exhibit weak cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.[3] This activity suggests a potential, albeit modest, role as an anti-proliferative agent. Further studies are required to elucidate the full spectrum of its cytotoxic effects against various cancer cell lines and to determine its therapeutic index.

Antioxidant Activity

This compound has demonstrated antioxidant properties. The antioxidant capacity is a key feature of many phenolic compounds, including xanthones, and is often attributed to their ability to scavenge reactive oxygen species (ROS). The precise mechanism of this compound's antioxidant action, whether through direct radical scavenging or by modulating cellular antioxidant defense pathways, warrants further investigation.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully understood. Preliminary evidence suggests that its effects may be linked to the induction of apoptosis and the modulation of cellular signaling pathways related to oxidative stress.

Apoptosis Signaling: The cytotoxic effect of this compound in HL-60 cells likely involves the induction of apoptosis. Key players in the apoptotic cascade include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. Further research is needed to determine if this compound modulates the expression or activity of proteins such as Bax, Bcl-2, and caspases in cancer cells.

Oxidative Stress Signaling: The antioxidant properties of this compound suggest an interaction with cellular pathways that respond to oxidative stress. This could involve direct scavenging of ROS or the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes. The interplay between this compound and key signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer and are sensitive to the cellular redox state, remains an area for future exploration.

Experimental Protocols

Extraction and Isolation of this compound from Hypericum perforatum

This compound is isolated from the adventitious roots of Hypericum perforatum. A general procedure for the extraction and isolation of xanthones from this source is outlined below. Optimization of this protocol for this compound is recommended.

Workflow for Extraction and Isolation:

Extraction_Isolation Start Dried Adventitious Roots of H. perforatum Extraction Methanol Extraction Start->Extraction Maceration or Sonication Partition Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Extraction->Partition Chromatography Column Chromatography (Silica Gel or Sephadex) Partition->Chromatography Fractionation HPLC Preparative HPLC Chromatography->HPLC Further Purification This compound Pure this compound HPLC->this compound

Figure 1: General workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered adventitious roots of Hypericum perforatum are extracted with methanol at room temperature.[4][5][6][7][8] The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude methanol extract is subjected to liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to further separate the compounds.

  • Preparative HPLC: Fractions enriched with this compound are purified by preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

MTT_Assay Seed_Cells Seed HL-60 cells in a 96-well plate Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: HL-60 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 1 to 100 µM) and incubated for a further 24 to 72 hours.

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals formed are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antioxidant Activity Assay (DCFDA Assay)

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).

Workflow for DCFDA Assay:

DCFDA_Assay Seed_Cells Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Induce_Stress Induce oxidative stress (e.g., with H2O2) Pretreat->Induce_Stress Load_DCFDA Load cells with DCFDA Induce_Stress->Load_DCFDA Incubate2 Incubate for 30 minutes Load_DCFDA->Incubate2 Measure Measure fluorescence (Ex/Em = 485/535 nm) Incubate2->Measure

Figure 3: Workflow for the DCFDA antioxidant assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded in a 96-well black plate and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specified period.

  • Oxidative Stress Induction: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2).

  • DCFDA Loading: The cells are then washed and incubated with DCFDA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. A decrease in fluorescence in this compound-treated cells compared to the stressed control indicates antioxidant activity.

Future Directions

The study of this compound is still in its nascent stages. To fully unlock its potential, future research should focus on:

  • Comprehensive Spectroscopic Analysis: Detailed 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry to create a complete spectral library for unambiguous identification.

  • Elucidation of Mechanism of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of its cytotoxic and antioxidant effects. This should include analysis of its impact on the cell cycle, apoptosis-related proteins (Bcl-2 family, caspases), and key signaling cascades (MAPK, PI3K/Akt, NF-κB).

  • Broad-Spectrum Biological Screening: Evaluation of this compound against a wider range of cancer cell lines and in models of other diseases where oxidative stress is implicated.

  • In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and safety of this compound in animal models to determine its potential for therapeutic development.

Conclusion

This compound presents as a promising natural product with documented cytotoxic and antioxidant activities. This technical guide provides a consolidated resource of its current knowledge base, highlighting the significant opportunities for further research. A more thorough investigation into its chemical properties, biological activities, and underlying mechanisms of action is imperative to fully understand its therapeutic potential. The detailed experimental protocols and proposed future research directions outlined herein are intended to facilitate and guide these future endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Neolancerin

This technical guide provides a comprehensive overview of the solubility of this compound, a natural product isolated from Hypericum perforatum L. (St. John's wort)[1]. Understanding the solubility of this compound is critical for its application in in vitro and in vivo research, as well as for its potential development as a therapeutic agent. This document outlines quantitative solubility data, details common experimental protocols for solubility determination, and provides a logical workflow for further investigation into its biological activities.

Quantitative Solubility Data

This compound's solubility has been determined in Dimethyl Sulfoxide (DMSO) and in a co-solvent formulation suitable for in vivo studies. The data from various suppliers show some variation, which is not uncommon. All available quantitative data is summarized in Table 1. It is noteworthy that for hygroscopic solvents like DMSO, using a freshly opened container is recommended to achieve maximum solubility[2].

Table 1: Solubility of this compound

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)NotesSource
DMSO100 mg/mL246.10 mMUltrasonic assistance recommended.[2]
DMSO60 mg/mL147.66 mMSonication is recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL6.15 mMClear solution. Solvents should be added sequentially.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL4.92 mMSonication is recommended.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL6.15 mMClear solution.[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL6.15 mMClear solution.[2]

Molecular Weight of this compound: 406.34 g/mol [1][3][4]

Experimental Protocols for Solubility Determination

The following sections describe generalized but detailed protocols for determining the thermodynamic and kinetic solubility of a compound like this compound. These methods are standard in drug discovery and development[7][8].

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent. It is considered the gold standard for solubility measurement[7].

Protocol:

  • Preparation: Add an excess amount of the compound (e.g., this compound powder) to a known volume of the selected solvent (e.g., DMSO, phosphate-buffered saline) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker. The equilibration time is critical and can range from 24 to 72 hours to ensure the solution is fully saturated[7].

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed to pellet the undissolved solid.

  • Sampling: Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration using a suitable low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[8].

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or mM.

G cluster_protocol Thermodynamic Solubility Workflow (Shake-Flask) prep 1. Add Excess Compound to Solvent equil 2. Agitate at Constant Temp (24-72 hours) prep->equil sep 3. Centrifuge/Settle to Separate Phases equil->sep sample 4. Collect Supernatant (Filter if needed) sep->sample quant 5. Quantify Concentration (e.g., HPLC, LC-MS) sample->quant result Result: Equilibrium Solubility quant->result

Workflow for the Shake-Flask solubility protocol.
Kinetic Solubility Determination (DMSO-Based Method)

This high-throughput method is common in early drug discovery. It measures the solubility of a compound as it precipitates out of a DMSO stock solution upon dilution into an aqueous buffer. This value is often lower than the thermodynamic solubility[7].

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate (e.g., 96-well plate).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should typically be low (1-2%) to minimize its co-solvent effect.

  • Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Precipitate Removal: Filter the plate to remove any precipitated compound.

  • Analysis: Analyze the concentration of the compound remaining in the filtrate. This is often done using UV-Vis spectrophotometry, nephelometry (turbidity measurement), or HPLC[7].

G cluster_protocol Kinetic Solubility Workflow (DMSO-Based) stock 1. Prepare High-Conc. Stock in 100% DMSO dilute 2. Add Stock to Aqueous Buffer stock->dilute incubate 3. Incubate to Allow Precipitation (1-2h) dilute->incubate filter 4. Filter to Remove Precipitate incubate->filter analyze 5. Analyze Soluble Compound in Filtrate filter->analyze result Result: Kinetic Solubility analyze->result

Workflow for the DMSO-based kinetic solubility protocol.

Biological Context and Investigative Workflow

This compound has been shown to possess cytotoxic activity, significantly reducing the viability of HL-60 human promyelocytic leukemia cells with an IC50 value of 86.63 μM[1][2]. While the specific signaling pathways modulated by this compound are not yet fully elucidated, its cytotoxic nature suggests a mechanism of action that could involve pathways common to cancer cell apoptosis or cell cycle arrest, such as the NF-κB or PI3K/Akt pathways[9][10].

For researchers aiming to investigate the molecular mechanism of a compound like this compound, a structured workflow is essential. The following diagram illustrates a logical approach, starting from the known biological activity and moving toward pathway identification and target validation.

G cluster_workflow Investigative Workflow for this compound's Mechanism of Action cluster_screen Cellular & Molecular Screening cluster_pathway Pathway Identification activity Known Bioactivity: Cytotoxicity in HL-60 cells cell_cycle Cell Cycle Analysis (Flow Cytometry) activity->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) activity->apoptosis ros ROS Production Measurement activity->ros western Western Blot for Key Signaling Proteins (e.g., Akt, NF-κB, MAPKs) cell_cycle->western apoptosis->western ros->western target_id Hypothesis Generation: Identify Potential Targets and Pathways western->target_id transcriptomics Transcriptomics (RNA-Seq) transcriptomics->target_id validation Target Validation (e.g., siRNA, Inhibitors) target_id->validation

Logical workflow for investigating mechanism of action.

References

The Biological Activities of Neolancerin: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Neolancerin, a naturally occurring xanthone C-glucoside, has emerged as a molecule of interest within the scientific community. Structurally identified as 2-c-β-d-glucopyranosyl-1,3,7-trihydroxyxanthone, this compound has been isolated from various plant species, including Hypericum sampsonii, Gentiana thunbergii, and the adventitious roots of Hypericum perforatum.[1][2] While research into the full spectrum of its biological activities is ongoing, preliminary studies have revealed potential cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive summary of the currently known biological activities of this compound, including available quantitative data, general experimental protocols, and visual representations of associated pathways to support further research and development efforts.

Known Biological Activities

Current research indicates that this compound exhibits at least two distinct biological activities: cytotoxicity against specific cancer cell lines and inhibition of nitric oxide (NO) production, suggesting anti-inflammatory potential.

Cytotoxic Activity

This compound has demonstrated weak cytotoxic effects against human promyelocytic leukemia cells (HL-60).[1][2] This activity suggests a potential, albeit modest, role for this compound in anticancer research. The quantitative data available for this activity is summarized in the table below.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by its ability to inhibit the production of nitric oxide (NO).[3] Nitric oxide is a key signaling molecule in the inflammatory process, and its inhibition is a common target for anti-inflammatory drug discovery. It has been noted that the NO inhibitory activity of this compound is less potent than that of the related compound, lancerin, indicating that the position of the glycosidic bond may influence its biological function.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological ActivityCell Line/SystemParameterValueReference
CytotoxicityHL-60 (Human Promyelocytic Leukemia)IC₅₀86.63 μM[1][2]
Anti-inflammatoryNot SpecifiedNO InhibitionWeaker than Lancerin[3]

Experimental Protocols

While the precise, detailed experimental protocols from the primary literature for this compound are not available, this section provides standardized methodologies for the types of assays used to determine its known biological activities.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) of this compound against HL-60 cells was likely determined using a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

General Protocol:

  • Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allowed to attach or stabilize overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The inhibitory effect of this compound on nitric oxide production is typically assessed in a cellular model, often using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of nitrite, a stable and quantifiable breakdown product of NO, is measured using the Griess reagent.

General Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) and maintained as described for the cytotoxicity assay.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL). Control wells include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Incubation: The plates are incubated for a period sufficient to induce NO production (e.g., 24 hours).

  • Griess Reaction: After incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of approximately 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparison to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

Logical Relationship of this compound's Activities

Neolancerin_Activities This compound This compound Bioactivity Biological Activities This compound->Bioactivity Cytotoxicity Cytotoxicity Bioactivity->Cytotoxicity Anti_inflammatory Anti-inflammatory Activity Bioactivity->Anti_inflammatory HL60 HL-60 Cells (IC50 = 86.63 µM) Cytotoxicity->HL60 NO_Inhibition Nitric Oxide (NO) Inhibition Anti_inflammatory->NO_Inhibition

Caption: Logical flow from this compound to its observed biological activities.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_isolation Isolation & Preparation cluster_screening Biological Screening cluster_results Data Analysis & Outcome Plant_Source Plant Source (e.g., Hypericum sampsonii) Extraction Extraction & Isolation Plant_Source->Extraction This compound Pure this compound Extraction->this compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Griess Assay) This compound->Anti_inflammatory_Assay IC50 IC50 Determination HL-60: 86.63 µM Cytotoxicity_Assay->IC50 NO_Inhibition NO Inhibition Assessment Anti_inflammatory_Assay->NO_Inhibition

Caption: General workflow for isolating and screening this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Given that this compound inhibits nitric oxide production, a plausible mechanism of action involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation. The following diagram illustrates a hypothetical pathway.

Anti_inflammatory_Pathway cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Binds to Promoter iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO L-arginine -> L-citrulline This compound This compound This compound->IKK Inhibition? This compound->NFkB Inhibition of Translocation?

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

This compound is a natural product with demonstrated, albeit weak, cytotoxic and potential anti-inflammatory activities. The available data, while limited, provides a foundation for further investigation into its mechanisms of action and potential therapeutic applications. The IC₅₀ value against HL-60 cells and the observed inhibition of nitric oxide production are key starting points for more in-depth studies. Future research should focus on elucidating the precise molecular targets of this compound, exploring its activity in a broader range of cancer cell lines and inflammatory models, and investigating its structure-activity relationships to potentially develop more potent analogs. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for these future research endeavors.

References

Structural Elucidation of Neolancerin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Neolancerin, a naturally occurring xanthone C-glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data and experimental methodologies employed in its characterization.

Compound Profile

  • Compound Name: this compound

  • Chemical Class: Xanthone C-glycoside

  • Molecular Formula: C₁₉H₁₈O₁₀[1]

  • IUPAC Name: 1,3,7-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

  • Natural Sources: Gentiana lanceolata, Gentiana lactea, Hypericum sampsonii

Spectroscopic Data for Structural Elucidation

The structural framework of this compound was primarily determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided critical insights into the carbon-hydrogen framework of this compound.

Table 1: ¹H-NMR Spectroscopic Data for this compound (400 MHz, CD₃OD) [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-87.48d3.2
H-57.37d7.2
H-67.25dd7.2, 3.2

Note: Complete ¹H and ¹³C-NMR data from the original isolation paper are essential for full structural assignment and are currently being sourced from primary literature.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, further confirming its structure.

At present, specific mass spectrometry fragmentation data for this compound from primary literature is not available in the public domain. This guide will be updated as this information is procured.

Experimental Protocols

A detailed understanding of the experimental procedures is vital for the replication of scientific findings and for the development of related analytical methods.

Isolation of this compound

The following is a generalized workflow for the isolation of xanthone glycosides like this compound from plant material. The specific details for this compound are pending retrieval from the original publication.

G plant_material Dried Plant Material (e.g., Gentiana sp.) extraction Solvent Extraction (e.g., with Methanol or Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and Water) extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography purification Preparative HPLC chromatography->purification This compound Pure this compound purification->this compound

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

The isolated this compound is subjected to various spectroscopic techniques to elucidate its structure.

G pure_compound Isolated this compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (e.g., ESI-MS, HR-MS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis structure Structural Elucidation nmr->structure ms->structure ir->structure uv_vis->structure

Figure 2. Spectroscopic analysis workflow for this compound.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is on structural elucidation, it is important to contextualize the relevance of this compound in potential signaling pathways, which is an active area of research.

G This compound This compound Target Molecular Target(s) This compound->Target Binds to Signaling_Pathway Signaling Pathway (e.g., Inflammatory Pathway) Target->Signaling_Pathway Modulates Biological_Response Biological Response (e.g., Anti-inflammatory Effect) Signaling_Pathway->Biological_Response Leads to

Figure 3. Hypothetical signaling pathway involving this compound.

Conclusion and Future Directions

The structural elucidation of this compound has been established through foundational spectroscopic techniques. However, a complete and publicly accessible dataset, including detailed ¹³C-NMR, mass spectrometry fragmentation, and comprehensive isolation protocols from the primary literature, is still needed for a thorough and replicable scientific record. Future research should focus on obtaining and disseminating this data, as well as exploring the compound's bioactivity and potential therapeutic applications. This will provide a more complete picture of this compound's chemical and biological properties for the scientific community.

References

Potential Therapeutic Targets of Neolancerin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a naturally occurring xanthone glucoside, has emerged as a compound of interest in drug discovery due to its notable biological activities. Preclinical studies have demonstrated its potential as an antiviral agent, particularly against the Hepatitis B virus (HBV), exhibiting significant inhibition of viral replication and antigen secretion. Furthermore, this compound has displayed weak cytotoxic effects against human promyelocytic leukemia cells and inhibitory activity against nitric oxide (NO) production. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, delves into its potential therapeutic targets, and outlines detailed experimental methodologies for its investigation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction

This compound is a xanthone C-glucoside that has been isolated from several plant species, including Swertia yunnanensis, Gentiana lactea, Hypericum sampsonii, and Polygala tenuifolia[1][2][3]. Xanthones are a class of polyphenolic compounds known for their diverse pharmacological properties. This compound's chemical structure, characterized by a xanthone core with hydroxyl, methoxy, and glucosyl moieties, underpins its biological activities. This guide will explore the documented anti-HBV, cytotoxic, and anti-inflammatory properties of this compound, with a focus on elucidating its potential molecular mechanisms and therapeutic targets.

Biological Activities and Potential Therapeutic Targets

Anti-Hepatitis B Virus (HBV) Activity

The most significant therapeutic potential of this compound identified to date lies in its anti-HBV activity. In vitro studies have demonstrated its ability to inhibit key aspects of the HBV life cycle.

Potential Therapeutic Targets: The precise molecular target of this compound within the HBV replication cycle has not yet been definitively identified. However, based on its observed effects, several potential targets can be postulated:

  • HBV DNA Polymerase: This viral enzyme is a key target for many existing anti-HBV drugs (nucleoside/nucleotide analogs). This compound may directly or indirectly inhibit the reverse transcriptase or DNA polymerase activity of this enzyme, thereby halting viral genome replication.

  • HBV Core Promoter/Enhancers: Natural products have been shown to interfere with HBV enhancers and promoters, thus suppressing viral gene expression[4]. This compound could potentially modulate host or viral transcription factors necessary for the activity of these regulatory elements.

  • Host Factors: The replication of HBV is highly dependent on host cellular machinery. This compound may target host factors that are essential for viral replication, such as kinases, helicases, or proteins involved in the formation of covalently closed circular DNA (cccDNA). One review suggests that since HBV is sensitive to the metabolic regulator PGC-1α, targeting this co-activator could be a potential anti-HBV strategy[4].

Signaling Pathway:

HBV_Lifecycle_Inhibition cluster_cell Hepatocyte cluster_Neolancerin_Targets Potential this compound Targets HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription Translation Translation Transcription->Translation Encapsidation Encapsidation Translation->Encapsidation HBsAg_HBeAg_Secretion HBsAg/HBeAg Secretion Translation->HBsAg_HBeAg_Secretion Reverse_Transcription Reverse Transcription (pgRNA -> rcDNA) Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly Reverse_Transcription->Virion_Assembly Virion_Secretion Virion Secretion Virion_Assembly->Virion_Secretion Target_Replication HBV DNA Replication Target_Replication->Reverse_Transcription Target_Secretion Antigen Secretion Target_Secretion->HBsAg_HBeAg_Secretion This compound This compound This compound->Target_Replication Inhibits This compound->Target_Secretion Inhibits

Caption: Potential inhibition points of this compound in the HBV lifecycle.

Cytotoxic Activity

This compound has been reported to exhibit weak cytotoxic activity against the human promyelocytic leukemia cell line, HL-60[5]. While the activity is modest, it suggests a potential for further investigation, possibly in combination therapies or as a lead for more potent analogs.

Potential Therapeutic Targets: The molecular mechanism of this compound-induced cytotoxicity in HL-60 cells is not yet elucidated. However, many natural xanthones induce apoptosis in cancer cells through the mitochondrial pathway. Potential targets could include:

  • Mitochondrial Proteins: this compound may interact with proteins of the Bcl-2 family, leading to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

  • Caspase Cascade: The release of cytochrome c can trigger the activation of the caspase cascade, leading to the execution of apoptosis. This compound could potentially activate initiator caspases (e.g., caspase-9) or effector caspases (e.g., caspase-3).

  • Topoisomerase Enzymes: Some xanthone derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells[6].

Signaling Pathway:

Apoptosis_Pathway cluster_Mitochondria Mitochondrion This compound This compound MMP_disruption Mitochondrial Membrane Potential Disruption This compound->MMP_disruption Induces Cytochrome_c Cytochrome c Release MMP_disruption->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mitochondrial-mediated apoptosis pathway induced by this compound.

Nitric Oxide (NO) Inhibitory Activity

This compound has demonstrated nitric oxide (NO) inhibitory activity[1]. Overproduction of NO is implicated in various inflammatory conditions, making NO synthase inhibitors potential therapeutic agents.

Potential Therapeutic Targets: The most likely target for this compound's NO inhibitory activity is one of the nitric oxide synthase (NOS) isoforms:

  • Inducible NOS (iNOS): This isoform is typically upregulated during inflammation and is responsible for the production of large amounts of NO. Inhibition of iNOS is a key strategy for anti-inflammatory drug development.

  • Endothelial NOS (eNOS) and Neuronal NOS (nNOS): These are constitutively expressed and involved in physiological processes. Non-selective inhibition of these isoforms can lead to side effects.

Signaling Pathway:

NO_Inhibition_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Production Nitric Oxide (NO) Production NOS->NO_Production Inflammation Inflammation NO_Production->Inflammation Contributes to This compound This compound This compound->NOS Inhibits

Caption: Potential inhibition of nitric oxide synthesis by this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound

ActivityCell LineIC₅₀ (mM)Reference
HBsAg Secretion InhibitionHepG2.2.150.21[4][7]
HBeAg Secretion InhibitionHepG2.2.150.04[4]
HBV DNA Replication InhibitionHepG2.2.150.09[4][7]
HBV DNA Replication InhibitionHepG2.2.15<0.01[1]
HBV DNA Replication InhibitionHepG2.2.150.05[1]

Note: Variations in IC₅₀ values may be due to different experimental conditions and assays used in the cited studies.

Table 2: Cytotoxic Activity of this compound

Cell LineActivityIC₅₀ (µM)Reference
HL-60 (Human promyelocytic leukemia)Weak CytotoxicityNot specified[5]

Table 3: Nitric Oxide (NO) Inhibitory Activity of this compound

AssayActivityIC₅₀ (µM)Reference
NO Inhibitory ActivityNot specifiedNot specified[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's biological activities.

Anti-HBV Activity Assays

Experimental Workflow:

Anti_HBV_Workflow start Start cell_culture Culture HepG2.2.15 cells start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant lyse_cells Lyse cells to extract intracellular DNA incubation->lyse_cells elisa ELISA for HBsAg and HBeAg in supernatant collect_supernatant->elisa qpcr qPCR for intracellular HBV DNA lyse_cells->qpcr data_analysis Data Analysis and IC50 Determination elisa->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the anti-HBV activity of this compound.

Protocol for Inhibition of HBsAg and HBeAg Secretion:

  • Cell Culture: HepG2.2.15 cells, which constitutively express HBV proteins and replicate the virus, are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and cultured in DMEM supplemented with 10% fetal bovine serum and G418.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for 48-72 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentrations of HBsAg and HBeAg in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

Protocol for Inhibition of HBV DNA Replication:

  • Cell Culture and Treatment: Follow steps 1 and 2 as described above.

  • Incubation: Incubate the cells for 72 hours.

  • DNA Extraction: The cells are lysed, and total intracellular DNA is extracted using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR): The level of HBV DNA is quantified by qPCR using primers and probes specific for a conserved region of the HBV genome. A housekeeping gene (e.g., β-actin) is used for normalization.

  • Data Analysis: The relative amount of HBV DNA is calculated using the ΔΔCt method, and the IC₅₀ value is determined.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: HL-60 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Addition: this compound is added at various concentrations, and the cells are incubated for 24-72 hours.

  • MTT Reagent: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Nitric Oxide (NO) Inhibitory Assay (Griess Assay)
  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Compound Treatment: The cells are co-treated with LPS and various concentrations of this compound.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) and incubated for 10 minutes. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the mixture is incubated for another 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined, and the percentage of NO inhibition is calculated.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel therapeutic agents. Its significant anti-HBV activity warrants further investigation to identify its precise molecular target and mechanism of action. Elucidating whether this compound directly targets a viral protein or a host factor crucial for viral replication will be a critical next step. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs. While its cytotoxic and NO inhibitory activities are less pronounced, they contribute to the overall pharmacological profile of this compound and may offer avenues for development in combination therapies or for specific inflammatory conditions. The detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing natural compound. Future in vivo studies are essential to validate the preclinical findings and assess the pharmacokinetic and safety profiles of this compound.

References

Methodological & Application

Application Notes and Protocols for Assessing the Cytotoxicity of Neolancirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolancirelin is a novel investigational compound demonstrating potential as a cytotoxic agent against various cancer cell lines. These application notes provide a comprehensive guide for utilizing Neolancirelin in in vitro cytotoxicity assays. The protocols detailed herein are designed to assess its impact on cell viability, membrane integrity, and the induction of apoptosis.

Hypothesized Mechanism of Action: Neolancirelin is postulated to exert its cytotoxic effects through the inhibition of the Src/Focal Adhesion Kinase (FAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is frequently dysregulated in cancer, contributing to uncontrolled cell proliferation, survival, and migration. By targeting key kinases in this cascade, Neolancirelin is expected to induce cell cycle arrest and apoptosis.

Data Presentation

The following tables present hypothetical data from cytotoxicity assays performed with Neolancirelin on a human pancreatic cancer cell line (MIA PaCa-2).

Table 1: Effect of Neolancirelin on MIA PaCa-2 Cell Viability (MTT Assay)

Neolancirelin Concentration (µM)Absorbance at 570 nm (Mean ± SD)Percent Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0

Table 2: Neolancirelin-Induced Cytotoxicity in MIA PaCa-2 Cells (LDH Release Assay)

Neolancirelin Concentration (µM)LDH Release (Absorbance at 490 nm) (Mean ± SD)Percent Cytotoxicity (%)
0 (Spontaneous Release)0.15 ± 0.020
10.20 ± 0.036.25
50.35 ± 0.0425.0
100.60 ± 0.0556.25
250.95 ± 0.07100
500.98 ± 0.06103.75
Maximum Release (Lysis Buffer)0.95 ± 0.08100

Table 3: Apoptosis Induction by Neolancirelin in MIA PaCa-2 Cells (Annexin V/PI Staining)

Neolancirelin Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 1.52.1 ± 0.52.7 ± 0.8
1065.4 ± 2.820.3 ± 1.914.3 ± 1.2
2530.1 ± 3.145.7 ± 2.524.2 ± 1.8
5010.5 ± 2.250.1 ± 3.039.4 ± 2.6

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2][3]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Neolancirelin stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Treatment: Prepare serial dilutions of Neolancirelin in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Neolancirelin concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[1][3]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[4][5]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Neolancirelin stock solution

  • LDH cytotoxicity detection kit (containing reaction mixture and stop solution)

  • Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control[6]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls in triplicate:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[7]

    • Background control: Medium only.[5]

  • Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[5] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Absorbance Measurement: Add 50 µL of stop solution to each well.[7] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[7]

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula:[7] % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well plates or T25 flasks

  • Complete cell culture medium

  • Neolancirelin stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight. Treat the cells with the desired concentrations of Neolancirelin and a vehicle control for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway

Neolancirelin_Pathway Neolancirelin Neolancirelin Src Src Kinase Neolancirelin->Src Apoptosis Apoptosis Neolancirelin->Apoptosis FAK FAK Src->FAK STAT3 STAT3 FAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation

Caption: Hypothesized signaling pathway of Neolancirelin.

Experimental Workflows

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with Neolancirelin (24-72h) start->treat add_mtt Add MTT Reagent (2-4h) treat->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate % Viability read->end

Caption: MTT assay workflow for cell viability.

LDH_Workflow start Seed & Treat Cells centrifuge Centrifuge Plate start->centrifuge supernatant Transfer Supernatant to New Plate centrifuge->supernatant add_reagent Add LDH Reaction Mixture (30 min) supernatant->add_reagent read Read Absorbance at 490 nm add_reagent->read end Calculate % Cytotoxicity read->end

Caption: LDH assay workflow for cytotoxicity.

Apoptosis_Workflow start Seed & Treat Cells harvest Harvest Cells (Floating & Adherent) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI (15 min) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Populations analyze->end

Caption: Annexin V/PI assay workflow for apoptosis.

References

Application Notes and Protocols for In Vitro Studies with Neolancerin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of Neolancerin, a natural product isolated from the adventitious roots of St. John's wort (Hypericum perforatum L.).

Quantitative Data Summary

This compound has demonstrated cytotoxic effects in human promyelocytic leukemia cells. The available quantitative data from in vitro studies is summarized below.

Cell LineAssay TypeParameterValueReference
HL-60 (Human Promyelocytic Leukemia)Cell ViabilityIC5086.63 µM[1]

Note: The half-maximal inhibitory concentration (IC50) is the concentration of a substance that is required to inhibit a given biological process by 50%.[2] Researchers should perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Target cells (e.g., HL-60)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 200 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis

While the specific signaling pathways modulated by this compound are not yet fully elucidated, researchers can investigate its effects on pathways commonly involved in cell survival and apoptosis, such as the NF-κB and MAPK pathways.[3][4][5][6][7]

Western Blotting for Key Signaling Proteins

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p65, IκBα, phospho-ERK, total-ERK, etc.). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cells in Plates treatment Treat with this compound (Dose-Response) start->treatment 24h Incubation viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis signaling Signaling Pathway (Western Blot) treatment->signaling analysis Determine IC50 Quantify Apoptosis Analyze Protein Expression viability->analysis apoptosis->analysis signaling->analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on common mechanisms of cytotoxic natural products.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor (e.g., TNFR) This compound->Receptor Inhibits? MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway IKK Complex Receptor->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 IkB IκBα NFkB_Pathway->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression (Pro-apoptotic genes) NFkB_nuc->Gene_Expression Transcription AP1->Gene_Expression Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling cascade potentially modulated by this compound.

References

Application Notes and Protocols for Neolancerin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Neolancerin, a natural xanthone isolated from Hypericum perforatum L. (St. John's wort). This compound has demonstrated cytotoxic activities, notably reducing the viability of HL-60 human promyelocytic leukemia cells[1]. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for designing in vitro and in vivo experiments.

PropertyValueSource
Molecular Weight 406.34 g/mol [1]
Molecular Formula C₁₉H₁₈O₁₀[2]
Appearance Solid[3]
Purity ≥99%[1]
Solubility in DMSO 60 mg/mL (147.66 mM)[1]
Storage of Powder -20°C for up to 3 years[1]
Storage in Solvent -80°C for up to 1 year[1]
CAS Number 117221-65-5[4]

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol details the preparation of a 100 mM this compound stock solution in dimethyl sulfoxide (DMSO). It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles[5].

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture onto the compound[5].

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.63 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of DMSO. For the 40.63 mg example, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Sonication is recommended to aid dissolution if necessary[1].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -80°C for long-term storage (up to one year)[1].

Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of a lower concentration working solution from the high-concentration DMSO stock.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or buffer

  • Sterile tubes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Calculating Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental medium. Use the formula M₁V₁ = M₂V₂, where:

    • M₁ = Concentration of the stock solution (e.g., 100 mM)

    • V₁ = Volume of the stock solution to be added

    • M₂ = Desired final concentration of the working solution

    • V₂ = Final volume of the working solution

  • Dilution: Add the calculated volume of the this compound stock solution to the appropriate volume of cell culture medium or buffer. Mix gently but thoroughly by pipetting or inverting the tube.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is non-toxic to the cells being used, typically below 0.5%.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Equilibrate this compound Powder weigh Weigh this compound start->weigh 1 dissolve Dissolve in DMSO weigh->dissolve 2 vortex Vortex/Sonicate to Solubilize dissolve->vortex 3 aliquot Aliquot into Single-Use Tubes vortex->aliquot 4 store Store at -80°C aliquot->store 5 thaw Thaw Stock Aliquot store->thaw dilute Dilute with Experimental Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for this compound solution preparation.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Given this compound's cytotoxic effects on leukemia cells, a plausible mechanism of action involves the induction of apoptosis. The diagram below represents a simplified, hypothetical signaling cascade that could be initiated by a cytotoxic compound like this compound, leading to programmed cell death. The precise molecular targets of this compound have not yet been fully elucidated.

G cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade This compound This compound receptor Cellular Target(s) This compound->receptor caspase_cascade Caspase Activation (e.g., Caspase-8, -9) receptor->caspase_cascade executioner_caspases Executioner Caspases (e.g., Caspase-3) caspase_cascade->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

Caption: Hypothetical apoptotic pathway for this compound.

References

Analytical Methods for the Detection of Neolancerin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolancerin, a neolignan found in plant species such as Gentiana thunbergii and Hypericum sampsonii, is a subject of growing interest for its potential pharmacological activities.[1] Like other lignans and neolignans, it may possess anti-inflammatory, antioxidant, and antitumor properties.[2][3] This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound in plant matrices. The methodologies described are based on established analytical techniques for lignan and neolignan analysis, providing a robust framework for researchers.

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Several studies have indicated that lignans and neolignans exert their anti-inflammatory effects by modulating key signaling pathways.[4][5][6] A plausible mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7][8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.[1][9] By inhibiting this pathway, this compound may reduce the inflammatory response, making it a potential therapeutic agent for inflammatory diseases.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation IkB_NFkB IκB NF-κB IkB_NFkB->NFkB Release Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binding Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Analytical Methods for this compound Detection

The primary analytical methods for the detection and quantification of this compound in plant extracts are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize representative quantitative data for the analysis of lignans and neolignans using the described methods. Note that these values are illustrative and should be determined for this compound specifically during method validation.

Table 1: HPLC-UV Method Performance for Lignan Quantification

Parameter Representative Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (RSD%) < 5%

| Accuracy (Recovery %) | 95 - 105% |

Table 2: LC-MS/MS Method Performance for Lignan Quantification

Parameter Representative Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.005 - 0.02 ng/mL
Limit of Quantification (LOQ) 0.015 - 0.06 ng/mL
Precision (RSD%) < 10%

| Accuracy (Recovery %) | 90 - 110% |

Table 3: GC-MS Method Performance for Lignan Quantification

Parameter Representative Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Precision (RSD%) < 15%

| Accuracy (Recovery %) | 85 - 115% |

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots, leaves)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh 1 g of the dried, powdered plant material into a conical flask.

  • For defatting (optional but recommended for fatty samples), add 20 mL of n-hexane and sonicate for 30 minutes. Centrifuge and discard the supernatant. Repeat this step twice.

  • To the defatted plant material, add 20 mL of 80% methanol (or ethanol).

  • Sonicate the mixture for 60 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction (steps 3-5) two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC or LC-MS analysis, or a suitable solvent for GC-MS analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Extraction_Workflow A Dried, Powdered Plant Material B Defatting with n-Hexane (Optional) A->B C Ultrasonic Extraction with 80% Methanol B->C D Centrifugation C->D E Collect Supernatant D->E F Repeat Extraction (2x) E->F G Combine Supernatants E->G Pool F->C Re-extract pellet H Rotary Evaporation to Dryness G->H I Reconstitute in Known Volume of Solvent H->I J Filter (0.45 µm) I->J K Analysis (HPLC, LC-MS, GC-MS) J->K

Caption: General workflow for the extraction of this compound from plant material.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in plant extracts.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Protocol:

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on typical UV absorbance for lignans).[2]

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Protocol:

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-22 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: ESI negative (or positive, to be optimized)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a this compound standard. This will involve selecting the precursor ion (e.g., [M-H]⁻) and identifying characteristic product ions.

    • Optimize cone voltage and collision energy for each transition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be an alternative for the analysis of this compound, potentially requiring derivatization to increase volatility.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Derivatization (if necessary):

  • Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) is a common method for derivatizing hydroxyl groups in lignans.

Protocol:

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp to 300°C at 10°C/min

    • Hold at 300°C for 10 minutes

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: EI at 70 eV

  • Scan Range: m/z 50-550

  • Identification: Based on the retention time and mass spectrum compared to a reference standard. Quantification can be performed using selected ion monitoring (SIM).

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive guide for the detection and quantification of this compound. While direct analytical data for this compound is limited, the presented methodologies, adapted from established procedures for similar compounds, offer a solid starting point for researchers. Method validation with a pure this compound standard is crucial to ensure accurate and reliable results. Further investigation into the biological activities of this compound, particularly its potential to modulate the NF-κB signaling pathway, is warranted to explore its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of Neolancerin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Neolancerin, a natural product with potential therapeutic applications. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines protocols based on established HTS assays for anti-inflammatory compounds and NF-κB pathway inhibitors, which are plausible targets for neolignans.

Introduction to this compound

This compound is a naturally occurring neolignan found in plants such as Gentiana thunbergii and Hypericum sampsonii[1]. While specific bioactivity data for this compound is scarce, related neolignan compounds have demonstrated anti-inflammatory and anti-neuroinflammatory properties, often through the modulation of key signaling pathways like NF-κB[2]. This suggests that this compound may hold promise as a modulator of inflammatory responses, making it a candidate for screening in relevant HTS assays.

High-Throughput Screening Strategies for this compound

Given the potential anti-inflammatory activity of this compound, two primary HTS strategies are proposed:

  • Cell-Based Phenotypic Screening: To identify compounds that inhibit the production of pro-inflammatory mediators.

  • Target-Based Screening: To specifically identify inhibitors of the NF-κB signaling pathway.

These approaches can be conducted in parallel to obtain a comprehensive profile of this compound's activity.

Data Presentation: Hypothetical Screening Data for this compound

The following tables represent hypothetical data that could be generated from the described HTS assays. These tables are for illustrative purposes to guide data organization and interpretation.

Table 1: Primary High-Throughput Screening for Anti-Inflammatory Activity

Compound IDConcentration (µM)Inhibition of Nitric Oxide Production (%)Inhibition of TNF-α Secretion (%)Cell Viability (%)Hit Flag
This compound1065.258.995.1Yes
Control 1102.13.598.7No
Control 21089.5 (Positive Control)92.3 (Positive Control)97.4Yes

Table 2: Dose-Response Analysis of this compound

ParameterThis compoundPositive Control
IC50 (µM)
Nitric Oxide Inhibition12.51.8
TNF-α Inhibition15.22.1
NF-κB Reporter Activity8.90.9
CC50 (µM) >100>100
Selectivity Index (CC50/IC50)
Nitric Oxide>8>55
TNF-α>6.6>47.6
NF-κB Reporter>11.2>111

Experimental Protocols

Protocol 1: High-Throughput Screening for Anti-Inflammatory Activity using RAW264.7 Macrophages

This assay identifies compounds that inhibit the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • TNF-α ELISA Kit

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 384-well clear-bottom black plates

Methodology:

  • Cell Seeding: Seed RAW264.7 cells in 384-well plates at a density of 2 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add this compound or control compounds to the wells at the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of compound incubation, stimulate the cells with LPS at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement:

    • Transfer 20 µL of cell culture supernatant to a new 384-well plate.

    • Add 20 µL of Griess Reagent to each well.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • TNF-α Measurement:

    • Use the remaining supernatant to quantify TNF-α levels using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay:

    • To the original cell plates, add CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence to determine cell viability.

Protocol 2: High-Throughput Screening for NF-κB Inhibition using a Reporter Gene Assay

This assay identifies compounds that inhibit the activation of the NF-κB pathway in response to TNF-α stimulation using a stable HEK293 cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).

Materials:

  • HEK293 cell line stably expressing an NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TNF-α

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 384-well white-bottom plates

Methodology:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in 384-well white-bottom plates at a density of 1 x 104 cells/well. Incubate overnight.

  • Compound Addition: Add this compound or control compounds to the wells.

  • Stimulation: After 1 hour, add TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 6 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well.

    • Measure luminescence using a microplate reader.

  • Cell Viability Assay:

    • In a parallel plate prepared identically, measure cell viability using the CellTiter-Glo® assay.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture (RAW264.7 or HEK293-NFkB) Plate_Seeding Plate Seeding (384-well) Cell_Culture->Plate_Seeding Compound_Addition Compound Addition Plate_Seeding->Compound_Addition Compound_Plates Compound Library (this compound) Compound_Plates->Compound_Addition Stimulation Stimulation (LPS or TNF-α) Compound_Addition->Stimulation Incubation Incubation Stimulation->Incubation Primary_Assay Primary Readout (NO/TNF-α or Luciferase) Incubation->Primary_Assay Viability_Assay Viability Readout Incubation->Viability_Assay Data_Normalization Data Normalization Primary_Assay->Data_Normalization Viability_Assay->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for this compound.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Gene_Expression Gene Expression (Inflammatory Genes) DNA->Gene_Expression This compound This compound (Hypothesized Target) This compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application of Neolancerin in Apoptosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the study of apoptosis and the identification of novel compounds that can modulate this process are of significant interest in biomedical research and drug development. This document provides a comprehensive guide to investigating the pro-apoptotic potential of a novel compound, herein referred to as Neolancerin. The following application notes and protocols are designed to assist researchers in characterizing the apoptotic effects of this compound and elucidating its mechanism of action.

Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1] These events are orchestrated by two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.[1]

Key Experimental Approaches to Studying this compound-Induced Apoptosis

To comprehensively assess the apoptotic effects of this compound, a multi-faceted experimental approach is recommended. This typically involves assays to quantify apoptosis, analyze the activation of key apoptotic proteins, and delineate the specific signaling pathways involved.

Quantitative Analysis of Apoptosis

A fundamental step in characterizing the bioactivity of this compound is to quantify its ability to induce apoptosis in a dose- and time-dependent manner. Flow cytometry is a powerful technique for this purpose, allowing for the high-throughput analysis of individual cells.[3]

1. Annexin V/Propidium Iodide (PI) Staining:

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4]

Table 1: Hypothetical Quantitative Data for this compound-Induced Apoptosis by Annexin V/PI Assay

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control 095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound 185.6 ± 3.510.1 ± 1.24.3 ± 0.9
This compound 562.3 ± 4.125.4 ± 2.512.3 ± 1.8
This compound 1035.8 ± 5.248.9 ± 3.715.3 ± 2.1
Staurosporine (Positive Control) 115.4 ± 2.865.7 ± 4.218.9 ± 3.0

2. Caspase Activity Assays:

The activation of caspases is a hallmark of apoptosis.[3] Fluorogenic substrates for specific caspases (e.g., caspase-3, -8, -9) can be used to measure their activity within cells via flow cytometry or plate-based assays.

Table 2: Hypothetical Quantitative Data for this compound-Induced Caspase Activation

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control 01.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound 12.5 ± 0.41.2 ± 0.32.8 ± 0.5
This compound 55.8 ± 0.91.5 ± 0.46.2 ± 1.1
This compound 1012.3 ± 1.52.1 ± 0.614.5 ± 2.0
Staurosporine (Positive Control) 115.1 ± 2.23.5 ± 0.818.2 ± 2.5

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cell line of interest

  • This compound (and appropriate vehicle control)

  • Positive control for apoptosis (e.g., Staurosporine)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • 1X Annexin V Binding Buffer

  • FITC Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound, a vehicle control, and a positive control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[4]

Protocol 2: Caspase-3/7 Activity Assay by Flow Cytometry

Materials:

  • Cell line of interest

  • This compound (and appropriate vehicle control)

  • Positive control for apoptosis

  • Cell culture plates

  • Complete cell culture medium

  • Caspase-3/7 Green Detection Reagent (or similar fluorescently-labeled caspase inhibitor)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.

  • Staining: Resuspend the cell pellet in 1 mL of complete medium.

  • Add the Caspase-3/7 Green Detection Reagent to a final concentration as recommended by the manufacturer (e.g., 1 µM).

  • Incubate for 30 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis: Analyze the samples directly on a flow cytometer. The green fluorescence indicates the presence of activated caspase-3/7.[6]

Visualizing this compound's Potential Mechanism of Action

To understand how this compound induces apoptosis, it is essential to investigate its effects on key signaling pathways. The diagrams below illustrate the general intrinsic and extrinsic apoptotic pathways and a hypothetical experimental workflow for studying this compound.

G General Experimental Workflow for this compound Apoptosis Studies cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Quantification cluster_2 Mechanism of Action cluster_3 Data Analysis & Interpretation A Seed Cells B Treat with this compound (Dose-response & Time-course) A->B C Annexin V/PI Staining B->C E Caspase Activity Assays (Caspase-3, -8, -9) B->E D Flow Cytometry Analysis C->D H Determine IC50 D->H F Western Blot Analysis (Bcl-2 family, Cytochrome c) E->F G Mitochondrial Membrane Potential Assay F->G I Elucidate Signaling Pathway G->I H->I

Caption: Experimental workflow for investigating this compound-induced apoptosis.

G Simplified Apoptotic Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway A Death Ligands (e.g., FasL, TNF) B Death Receptors (e.g., Fas, TNFR) A->B C DISC Formation B->C D Pro-caspase-8 C->D E Active Caspase-8 D->E G Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) E->G Bid cleavage M Pro-caspase-3 E->M F Cellular Stress / DNA Damage F->G H Mitochondrial Outer Membrane Permeabilization (MOMP) G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Cytochrome c) I->J K Pro-caspase-9 J->K L Active Caspase-9 K->L L->M N Active Caspase-3 M->N O Cleavage of Cellular Substrates N->O P Apoptosis O->P

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

The protocols and conceptual frameworks presented here provide a robust starting point for investigating the pro-apoptotic effects of a novel compound like this compound. By systematically quantifying apoptosis and dissecting the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of new chemical entities in diseases characterized by apoptotic dysregulation.

References

Application Notes and Protocols for Studying Cell Signaling Pathways with Neolancerin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolancerin, a lignan compound, presents a promising avenue for the investigation of cellular signaling pathways, particularly those implicated in inflammation and cancer. While direct studies on this compound are emerging, evidence from related neolignan compounds suggests a potent inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on key cell signaling pathways, with a focus on the NF-κB, Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways. The protocols provided are based on established methodologies for studying inhibitors of these pathways.

Hypothesized Mechanism of Action: Based on studies of structurally similar neolignans, it is hypothesized that this compound exerts its anti-inflammatory and potential anti-cancer effects by inhibiting the canonical NF-κB signaling pathway. This inhibition is likely achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory and pro-survival genes.[1][2]

Data Presentation: Expected Quantitative Outcomes

The following tables provide examples of the types of quantitative data that can be generated when studying the effects of this compound on cell signaling pathways. The values presented are hypothetical and are intended to serve as a guide for data representation and comparison.

Table 1: Inhibitory Activity of this compound on NF-κB Activation

AssayCell LineStimulantThis compound IC₅₀ (µM)Positive Control (Parthenolide) IC₅₀ (µM)
NF-κB Luciferase Reporter AssayHEK293TTNF-α (10 ng/mL)8.51.7[6]
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)12.25.8
IL-6 ProductionRAW 264.7LPS (1 µg/mL)9.82.1
TNF-α ProductionRAW 264.7LPS (1 µg/mL)11.53.5

Table 2: Effect of this compound on Protein Expression and Phosphorylation in the NF-κB Pathway (RAW 264.7 cells stimulated with LPS)

Target ProteinThis compound Concentration (µM)% Inhibition of Phosphorylation/Degradation
Phospho-IκBα (Ser32)125%
560%
1085%
IκBα Degradation120%
555%
1080%
Nuclear p65130%
565%
1090%

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Lines:

  • RAW 264.7: Murine macrophage-like cell line, suitable for studying inflammatory responses.[7][8][9]

  • HEK293T: Human embryonic kidney cell line, easily transfectable and suitable for reporter assays.[10]

1.2. Culture Conditions:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

1.3. This compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

1.4. Cell Stimulation:

  • To induce an inflammatory response, stimulate cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the indicated times.[7][8][11]

  • For reporter assays in HEK293T cells, stimulation can be performed with Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL).[12]

Western Blot Analysis for NF-κB Pathway Proteins

This protocol allows for the detection of key proteins in the NF-κB signaling pathway to assess the effect of this compound on their expression and phosphorylation status.[13]

2.1. Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

2.2. Procedure:

  • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate cells with LPS (1 µg/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize protein bands using an ECL detection system.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.[10][12][14][15][16]

3.1. Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • TNF-α

  • Dual-Luciferase Reporter Assay System

  • Luminometer

3.2. Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF-κB to determine if this compound inhibits its translocation to the nucleus upon stimulation.[17][18][19][20]

4.1. Materials:

  • RAW 264.7 cells

  • Glass coverslips

  • This compound

  • LPS

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-p65

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

4.2. Procedure:

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 1 hour.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the anti-p65 primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 IkBa_p P-IκBα IkBa->IkBa_p p65_nuc p65 p65->p65_nuc Translocates p50_nuc p50 p50->p50_nuc Translocates This compound This compound This compound->IKK Inhibits Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_nuc->DNA p50_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

G cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Lysis C->D F Immunofluorescence (p65 localization) C->F G Luciferase Assay (NF-κB activity) C->G E Western Blot (p-IκBα, IκBα, p65) D->E

Caption: Experimental workflow for studying this compound's effect on NF-κB.

G cluster_upstream Upstream Signals cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras PI3K PI3K GrowthFactors->PI3K Cytokines Cytokines Cytokines->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inflammation Inflammation ERK->Inflammation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Survival Cell Survival Akt->Survival Akt->Inflammation

Caption: Overview of MAPK and PI3K/Akt signaling pathways.

References

Neolancerin for inducing cell cycle arrest

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Investigating Neolancerin for Induction of Cell Cycle Arrest

Disclaimer: As of the latest literature review, there are no specific studies published that directly link this compound to the induction of cell cycle arrest. The following application notes and protocols are provided as a general framework for researchers and drug development professionals to investigate the potential of a novel compound, such as this compound, to induce cell cycle arrest.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of genetic information passed on to daughter cells.[1][2] Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][2] Consequently, inducing cell cycle arrest in cancer cells is a key therapeutic strategy for many anti-cancer drugs.[3][4][5] This document provides a set of generalized protocols and guidelines to assess the potential of a novel compound, exemplified by this compound, to function as a cell cycle inhibitor.

Data Presentation: Expected Outcomes of Cell Cycle Analysis

When a compound induces cell cycle arrest, it is expected to cause an accumulation of cells in a specific phase of the cell cycle. The following table summarizes the expected quantitative data from a typical flow cytometry-based cell cycle analysis after treating a cancer cell line with a test compound.

Treatment GroupPercentage of Cells in G0/G1 PhasePercentage of Cells in S PhasePercentage of Cells in G2/M Phase
Vehicle Control55%30%15%
Compound (Low Dose)65%25%10%
Compound (High Dose)75%15%10%
Positive Control (e.g., Palbociclib)80%10%10%

Note: The values presented are hypothetical and will vary depending on the cell line, compound, and experimental conditions.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes how to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (this compound)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression levels of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).

Materials:

  • Treated cell pellets (from a parallel experiment to the flow cytometry)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

Signaling Pathway for G1/S Phase Arrest

A common mechanism for inducing cell cycle arrest at the G1/S checkpoint involves the upregulation of CDK inhibitors like p21 and p27.[6] These inhibitors bind to and inactivate Cyclin/CDK complexes, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting the cell cycle.

G1_S_Arrest_Pathway Compound This compound (Hypothetical) p53 p53 Compound->p53 activates p21 p21 (CDKN1A) p53->p21 upregulates CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 inhibits G1_Arrest G1 Phase Arrest p21->G1_Arrest Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->G1_Arrest E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription

Caption: Hypothetical signaling pathway for this compound-induced G1/S cell cycle arrest.

Experimental Workflow for Screening a Novel Compound

The following diagram outlines a logical workflow for the initial screening and characterization of a novel compound for its effects on cell cycle progression.

Experimental_Workflow Start Start: Select Cancer Cell Line MTT Cytotoxicity Assay (e.g., MTT) to Determine IC50 Start->MTT Dose_Selection Select Sub-lethal Doses for Cell Cycle Experiments MTT->Dose_Selection Flow_Cytometry Cell Cycle Analysis by Flow Cytometry Dose_Selection->Flow_Cytometry Arrest_Check Significant Cell Cycle Arrest Observed? Flow_Cytometry->Arrest_Check Western_Blot Western Blot for Key Cell Cycle Proteins (Cyclins, CDKs, CKIs) Arrest_Check->Western_Blot Yes End End: Compound is Not a Potent Cell Cycle Inhibitor Arrest_Check->End No Mechanism Elucidate Mechanism of Action Western_Blot->Mechanism

Caption: General workflow for investigating a compound's effect on cell cycle arrest.

References

Application Notes & Protocols for Preclinical Evaluation of Neolancerin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neolancerin is a novel small molecule compound with the chemical formula C19H18O10.[1] While its precise mechanism of action is currently under investigation, its structural characteristics suggest potential therapeutic applications. This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in animal models, a critical step before advancing to human clinical trials.[2][3][4] The following protocols are designed to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound. Researchers should adapt these protocols based on the specific therapeutic area being investigated. For the purpose of this document, we will use an anti-inflammatory application as a primary example.

It is imperative that all animal studies adhere to ethical guidelines and are approved by the appropriate Institutional Animal Care and Use Committee (IACUC).[3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented throughout the experimental process.[3]

Section 1: Safety and Toxicity Assessment

Prior to evaluating the efficacy of this compound, it is crucial to establish its safety profile. These studies will determine the maximum tolerated dose (MTD) and identify any potential toxicities.

Acute Toxicity Study

Objective: To determine the short-term toxicity of this compound after a single dose and to establish a preliminary safety range.

Experimental Protocol:

  • Animal Model: Select a rodent species, typically mice or rats. Use both male and female animals (n=5 per group).

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection). Start with a wide range of doses, including a vehicle control group.

  • Observation: Monitor animals for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, for at least 14 days.

  • Data Collection: Record mortality, clinical observations, and body weight changes daily. At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.

  • Endpoint: Determine the LD50 (lethal dose for 50% of animals) if applicable, and the MTD.

Sub-chronic Toxicity Study

Objective: To evaluate the toxicity of this compound after repeated dosing over a longer period (e.g., 28 or 90 days).

Experimental Protocol:

  • Animal Model: Use the same species as in the acute toxicity study.

  • Dosing: Administer this compound daily at three different dose levels (low, medium, and high) based on the results of the acute toxicity study, along with a vehicle control group.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Analysis: Perform hematology and clinical chemistry analysis on blood samples collected at specified time points.

  • Termination: At the end of the study, conduct a thorough necropsy and histopathological examination of all major organs.

Data Presentation: Summary of Toxicity Data

Study TypeAnimal ModelDosing RouteKey FindingsMTD/No-Observed-Adverse-Effect Level (NOAEL)
Acute Toxicity C57BL/6 MiceOral Gavage[Summarize mortality, clinical signs][e.g., 500 mg/kg]
Sub-chronic Toxicity Sprague-Dawley RatsIntravenous[Summarize organ-specific toxicities, changes in blood parameters][e.g., 50 mg/kg/day]

Section 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens.[5]

Pharmacokinetic (PK) Analysis

Objective: To characterize the PK profile of this compound in a relevant animal model.

Experimental Protocol:

  • Animal Model: Use a species suitable for repeated blood sampling, such as rats or dogs.

  • Dosing: Administer a single dose of this compound via the intended clinical route.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation: Pharmacokinetic Parameters of this compound

ParameterUnitValue (Mean ± SD)
Cmax ng/mL[e.g., 1200 ± 150]
Tmax hours[e.g., 2.0 ± 0.5]
AUC(0-t) ng*h/mL[e.g., 8500 ± 900]
Half-life (t1/2) hours[e.g., 4.5 ± 0.8]
Pharmacodynamic (PD) Analysis

Objective: To assess the relationship between this compound concentration and its biological effect.

Experimental Protocol:

  • Biomarker Identification: Identify a relevant biomarker that reflects the biological activity of this compound. For an anti-inflammatory effect, this could be the level of a pro-inflammatory cytokine (e.g., TNF-α, IL-6).

  • Dose-Response Study: Administer different doses of this compound to animal models of the target disease (e.g., lipopolysaccharide-induced inflammation).

  • Sample Collection: Collect relevant tissue or blood samples at various time points after dosing.

  • Biomarker Measurement: Quantify the levels of the selected biomarker.

  • Correlation Analysis: Correlate the plasma concentrations of this compound with the changes in the biomarker levels.

Section 3: Efficacy Studies in a Disease Model

Once the safety and PK profiles are established, the efficacy of this compound can be evaluated in a relevant animal model of the target disease.

Example Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To evaluate the anti-inflammatory efficacy of this compound.

Experimental Protocol:

  • Animal Model: Use a standard inbred mouse strain, such as C57BL/6.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • This compound (Low Dose) + LPS

    • This compound (Medium Dose) + LPS

    • This compound (High Dose) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Treatment: Administer this compound or the vehicle control one hour before the LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response.

  • Sample Collection: Collect blood samples at different time points (e.g., 2, 6, and 24 hours) after LPS injection.

  • Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.

  • Histopathology: At the end of the experiment, euthanize the animals and collect major organs (e.g., lungs, liver) for histopathological analysis to assess tissue damage and immune cell infiltration.

Data Presentation: Efficacy of this compound in LPS-Induced Inflammation

Treatment GroupTNF-α (pg/mL) at 2hIL-6 (pg/mL) at 6hLung Injury Score
Vehicle + Saline [Baseline Level][Baseline Level][Baseline Score]
Vehicle + LPS [High Level][High Level][High Score]
This compound (Low Dose) + LPS [Reduced Level][Reduced Level][Reduced Score]
This compound (Medium Dose) + LPS [Further Reduced Level][Further Reduced Level][Further Reduced Score]
This compound (High Dose) + LPS [Significantly Reduced Level][Significantly Reduced Level][Significantly Reduced Score]
Dexamethasone + LPS [Strongly Reduced Level][Strongly Reduced Level][Strongly Reduced Score]

Section 4: Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound A Acute Toxicity Study (Dose Range Finding) B Sub-chronic Toxicity Study (Repeated Dose Toxicity) A->B Inform Dosing C Pharmacokinetic (PK) Study (ADME Profile) A->C E Efficacy Study in Disease Model B->E Determine Safe Doses D Pharmacodynamic (PD) Study (Biomarker Analysis) C->D PK/PD Modeling D->E Establish Dose-Response

Caption: General workflow for the preclinical testing of this compound.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

This diagram illustrates a hypothetical mechanism where this compound inhibits a key inflammatory signaling pathway.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Logical Relationship of Study Components

logical_relationship cluster_safety Safety & Toxicity cluster_disposition Drug Disposition cluster_efficacy Therapeutic Effect cluster_decision Decision Point Toxicity Toxicity Profile (MTD, NOAEL) Go_NoGo Go/No-Go for Clinical Trials Toxicity->Go_NoGo PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Go_NoGo Efficacy Efficacy in Disease Model Efficacy->Go_NoGo

Caption: Key components influencing the decision to proceed to clinical trials.

References

Troubleshooting & Optimization

Optimizing Neolancerin Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of Neolancerin for various in vitro experiments. Given that this compound is a novel compound with limited published data, this guide focuses on general principles and established methodologies for characterizing new bioactive molecules, with a specific focus on its potential anti-inflammatory and cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: While specific data on this compound is limited, it has been identified in plant species such as Gentiana thunbergii and Hypericum sampsonii.[1] Plants from these genera are known to produce a variety of bioactive compounds, including xanthones, flavonoids, and iridoids, which exhibit anti-inflammatory, antioxidant, and anti-tumor activities.[2][3][4][5][6] Therefore, it is hypothesized that this compound may possess similar properties. A compound with a related structure, (+)-futoquinol, has been shown to exert anti-neuroinflammatory effects by attenuating the NF-κB signaling pathway. This suggests a potential mechanism of action for this compound that warrants investigation.

Q2: What is a typical starting concentration range for a new compound like this compound?

A2: For a novel compound with an unknown potency, it is advisable to start with a broad concentration range to determine its dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM). This wide range helps to identify the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.

Q3: How do I choose the right cell line for my experiments?

A3: The choice of cell line should be guided by your research question. If you are investigating this compound's potential anti-inflammatory effects, a cell line that can be stimulated to produce an inflammatory response is appropriate. For example, macrophage-like cell lines (e.g., RAW 264.7, THP-1) or other cells responsive to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) would be suitable.[7] If you are assessing anti-cancer properties, a panel of cancer cell lines relevant to your research area should be used.[8]

Q4: What control experiments are essential when testing this compound?

A4: Proper controls are critical for interpreting your results. Essential controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This accounts for any effects of the solvent itself.

  • Untreated Control: Cells cultured in media alone, representing the baseline state.

  • Positive Control: For functional assays, a known inhibitor or activator of the pathway of interest should be used to ensure the assay is working correctly. For example, a known NF-κB inhibitor like Bay 11-7082 can be used in an NF-κB assay.[9]

  • Negative Control (for stimulated assays): In assays where you induce a response (e.g., with LPS), a control group of cells that are not stimulated should be included to measure the basal level of the endpoint.

Troubleshooting Guide

Issue 1: No observable effect of this compound at any tested concentration.
Possible Cause Troubleshooting Step
Concentration range is too low. Test a higher range of concentrations, for example, up to 200 µM or higher, while monitoring for solubility issues.
This compound is not stable in the experimental conditions. Check the stability of this compound in your culture medium over the time course of the experiment. Consider preparing fresh solutions for each experiment.
The chosen cell line is not responsive to this compound. Test a different cell line that may be more sensitive to the compound's hypothesized mechanism of action.
The experimental endpoint is not appropriate. Consider that this compound may have a different biological activity than hypothesized. Screen for other activities, such as effects on different signaling pathways or cell processes.
Incorrect preparation of this compound stock solution. Verify the weighing, dissolution, and dilution calculations for your stock solution. Ensure complete dissolution.
Issue 2: High variability between replicate wells.
Possible Cause Troubleshooting Step
Inconsistent cell seeding. Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.
Edge effects in the multi-well plate. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting of this compound or reagents. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Cell clumping. Ensure a single-cell suspension is achieved before seeding. If necessary, use a cell strainer.
Issue 3: this compound appears to be cytotoxic at all effective concentrations.
Possible Cause Troubleshooting Step
The therapeutic window is very narrow. Perform a more detailed dose-response curve with smaller concentration increments around the concentration that shows initial activity.
The mechanism of action is inherently linked to cytotoxicity. This may be the case for a potential anti-cancer agent. Characterize the mode of cell death (apoptosis vs. necrosis).
The incubation time is too long. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to see if a biological effect can be observed at an earlier time point before significant cytotoxicity occurs.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.7 ± 5.1
195.2 ± 4.8
1085.1 ± 6.2
5052.3 ± 7.1
10021.5 ± 3.9

This table should be populated with your experimental data.

Table 2: Example IC50 Values for this compound in Different Assays
AssayCell LineIC50 (µM)
Cell Viability (MTT Assay)RAW 264.7Enter your value
NF-κB Inhibition (Luciferase Reporter)HEK293-NF-κBEnter your value
Nitric Oxide (NO) ProductionBV2Enter your value

This table provides a template for summarizing the potency of this compound across different experimental setups.

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessing NF-κB Inhibition using a Luciferase Reporter Assay
  • Cell Seeding: Seed a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB) in a 96-well plate and allow them to adhere.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or LPS to the wells. Include a non-stimulated control.

  • Incubation: Incubate for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate or a multiplexed assay) to account for cytotoxic effects. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle-treated control.

Visualizations

Neolancerin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκB Degradation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits?

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental_Workflow start Start: Novel Compound (this compound) range_finding Dose-Range Finding Assay (e.g., 0.01 - 100 µM) start->range_finding viability Assess Cell Viability (MTT/CTG) - Determine Cytotoxicity - range_finding->viability functional Primary Functional Assay (e.g., NF-κB Reporter) viability->functional Select Non-Toxic Range narrow_range Narrow-Range Dose Response (Logarithmic Dilutions) functional->narrow_range ic50 Calculate IC50 / EC50 narrow_range->ic50 time_course Time-Course Experiment (e.g., 12, 24, 48h) ic50->time_course secondary_assay Secondary / Confirmatory Assay (e.g., Western Blot for p-IκB, ELISA for Cytokines) time_course->secondary_assay end Optimal Concentration Range Identified secondary_assay->end

Caption: General workflow for optimizing this compound concentration in cell-based assays.

References

common issues with Neolancerin stability in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Neolancerin in cell culture media.

General Stability & Handling

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure optimal performance and stability, this compound should be stored at -80°C upon arrival. For use, thaw the vial rapidly in a 37°C water bath and immediately place it on ice. Avoid repeated freeze-thaw cycles. Once thawed, it is recommended to aliquot the solution into single-use volumes and store them at -80°C. For short-term storage (up to one week), the solution can be kept at 4°C.

Q2: In which cell culture media is this compound most stable?

A2: this compound is formulated for stability in a variety of common basal media, including DMEM, RPMI-1640, and F-12K. However, stability can be affected by media supplements. For instance, serum contains proteases that can degrade this compound over time.[1] If your experiment is longer than 48 hours, consider using serum-free or reduced-serum media, or re-supplementing with fresh this compound.

Issue: Precipitation or Cloudiness in Media

Q3: My cell culture medium turned cloudy after adding this compound. What is the cause?

A3: Cloudiness or precipitation can occur if the local concentration of this compound becomes too high during its addition to the medium, or if the medium's pH or temperature is not optimal. It is crucial to add this compound to the medium drop-wise while gently swirling the flask to ensure rapid and even distribution. Avoid adding this compound to cold media directly from the refrigerator; allow the media to warm to at least room temperature first.

Q4: How can I determine the solubility limit of this compound in my specific media formulation?

A4: The solubility of this compound is influenced by pH, temperature, and the presence of salts. You can perform a simple solubility test by preparing serial dilutions of a concentrated this compound stock in your specific culture medium under sterile conditions. Incubate the dilutions at your experimental temperature (e.g., 37°C) and visually inspect for precipitation after a set period (e.g., 2, 6, and 24 hours). See the table below for typical solubility limits.

Table 1: this compound Solubility Limits
Media ComponentpHTemperature (°C)Solubility Limit (µg/mL)
DMEM / 10% FBS7.437500
DMEM / 10% FBS7.037350
Serum-Free Media7.437750
Serum-Free Media7.441000

Issue: Aggregation of this compound

Q5: I suspect this compound is aggregating in my culture. What causes this and how can I detect it?

A5: Protein aggregation can be a significant issue, leading to loss of bioactivity and potentially causing cellular stress.[2][3] Aggregation can be triggered by factors such as non-optimal pH, high temperature, vigorous mixing (which can cause shear stress), and interactions with components of the culture vessel.

Aggregation can be detected and quantified using several biophysical methods.[2] A common technique is Dynamic Light Scattering (DLS), which measures the size distribution of particles in a solution.[2] An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.

Troubleshooting Workflow for this compound Stability

G cluster_0 General Troubleshooting Workflow A Start: Stability Issue Observed (e.g., Cloudiness, Low Activity) B Visual Inspection: Precipitate or Cloudiness? A->B C Yes B->C Yes D No B->D No E Troubleshoot Precipitation: - Check pH of media - Warm media before adding - Add this compound slowly - Review solubility limits (Table 1) C->E F Assess Bioactivity: Perform Cell-Based Assay D->F K Problem Solved E->K G Activity Low? F->G H Yes G->H Yes I No G->I No J Check for Aggregation (DLS) and Degradation (Western Blot) H->J I->K L Aggregation or Degradation Detected? J->L M Yes L->M Yes O No L->O No N Troubleshoot Aggregation: - Avoid vigorous mixing - Use protein-low-binding tubes Troubleshoot Degradation: - Reduce serum concentration - Add protease inhibitors M->N N->K P Contact Technical Support O->P

Caption: A logical workflow for troubleshooting common stability issues with this compound.

Experimental Protocol: Quantification of Aggregation by DLS

Objective: To quantify the extent of this compound aggregation in cell culture media.

Materials:

  • This compound stock solution

  • Cell culture medium (pre-warmed to 37°C)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Prepare a sample of this compound in your cell culture medium at the desired final concentration. A control sample of the medium without this compound should also be prepared.

  • Incubate the sample under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a specified time course (e.g., 0, 24, 48, and 72 hours).

  • At each time point, carefully transfer an aliquot of the sample to a DLS cuvette.

  • Measure the particle size distribution using the DLS instrument. The instrument will report the hydrodynamic radius of particles in the solution.

  • Analyze the data for an increase in the average particle size or the appearance of a peak corresponding to larger aggregates.

Table 2: Example DLS Data for this compound Aggregation
Time (hours)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)% Intensity (Aggregate Peak)
05.20.150
248.90.2815
4825.60.4542
7288.10.6278

An increase in both the hydrodynamic radius and PDI over time suggests aggregation.

Issue: Loss of Bioactivity

Q6: My cells are showing a reduced response to this compound over time. How can I confirm if the product has lost its activity?

A6: Loss of bioactivity is a common consequence of protein degradation or aggregation. To confirm the biological activity of your this compound stock, you should perform a dose-response experiment using a cell line known to be responsive to this compound. The effective concentration (EC50) value you obtain should be compared to the value stated on the product's certificate of analysis. A significant increase in the EC50 value indicates a loss of potency.

Experimental Protocol: Cell-Based Bioactivity Assay

Objective: To determine the EC50 of this compound using a cell proliferation assay.

Materials:

  • Responsive cell line (e.g., MCF-7)

  • Complete growth medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., resazurin-based)

  • Plate reader

Methodology:

  • Seed the responsive cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and add the this compound dilutions. Include a "no this compound" control.

  • Incubate the plate for the desired experimental duration (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence on a plate reader.

  • Plot the cell viability versus the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Hypothetical this compound Signaling Pathway

G cluster_0 This compound Signaling and Interference This compound This compound (Monomer) Receptor Neo-Receptor This compound->Receptor Binds Dimerization Receptor Dimerization Receptor->Dimerization KinaseA Kinase A Phosphorylation Dimerization->KinaseA KinaseB Kinase B Activation KinaseA->KinaseB TF Transcription Factor Activation KinaseB->TF Response Cellular Response (e.g., Proliferation) TF->Response Aggregate This compound (Aggregate) Aggregate->Receptor Blocks Binding Degraded Degraded Fragments Degraded->Receptor No Binding

Caption: Aggregated or degraded this compound fails to properly bind its receptor, inhibiting downstream signaling.

Issue: Proteolytic Degradation

Q7: How can I prevent the degradation of this compound by proteases in my cell culture?

A7: Proteolytic degradation is a common issue, especially in cultures supplemented with serum or in dense cultures where cell lysis may release intracellular proteases.[4][5] To minimize degradation, consider the following strategies:

  • Reduce Serum Concentration: If possible for your cell type, lower the serum percentage in your medium.

  • Use Protease-Deficient Cell Lines: Some commercially available cell lines are engineered to secrete lower levels of proteases.[5]

  • Add Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium.[6][7] However, you must first confirm that the inhibitors are not toxic to your cells at the effective concentration.

  • Lower Culture Temperature: Reducing the incubation temperature (e.g., from 37°C to 30°C) can significantly slow down protease activity, though this may also affect cell growth.[4]

Table 3: Effect of Protease Inhibitors on this compound Stability
Condition% Intact this compound (after 48h)
Standard Medium (DMEM + 10% FBS)65%
Standard Medium + Protease Inhibitor Cocktail92%
Serum-Free Medium95%
Standard Medium at 30°C88%
Experimental Protocol: Western Blot for Degradation Analysis

Objective: To detect the presence of this compound degradation products.

Materials:

  • Cell culture samples collected over a time course

  • SDS-PAGE gels

  • Western blot transfer system

  • Anti-Neolancerin primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Collect aliquots of your cell culture supernatant at various time points (e.g., 0, 24, 48, 72 hours).

  • Separate the proteins in the samples by SDS-PAGE. Be sure to include a lane with intact this compound as a positive control.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the anti-Neolancerin primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and image the blot. The appearance of bands smaller than the full-length this compound indicates degradation.

Workflow for Degradation Analysis

G cluster_0 Western Blot Experimental Workflow A Collect Culture Supernatant (0, 24, 48, 72h) B Run SDS-PAGE Gel A->B C Transfer to PVDF Membrane B->C D Block Membrane C->D E Incubate with Primary Antibody (Anti-Neolancerin) D->E F Incubate with Secondary Antibody (HRP) E->F G Add Chemiluminescent Substrate F->G H Image Blot G->H I Analyze Bands: Compare to full-length control H->I

Caption: Step-by-step workflow for detecting this compound degradation via Western Blot.

References

Technical Support Center: Enhancing the Bioavailability of Neolancerin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of Neolancerin. The following information is based on established principles for improving the oral absorption of natural products with presumed low solubility and/or permeability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our in vivo studies despite administering a high dose. What are the likely reasons?

A1: Low oral bioavailability of a compound like this compound, a natural polyphenolic xanthone glycoside, is often attributed to two primary factors: poor aqueous solubility and low intestinal permeability.

  • Poor Aqueous Solubility: this compound's complex structure with multiple hydroxyl groups suggests it may have poor solubility in aqueous environments like the gastrointestinal fluids. This low solubility leads to a slow dissolution rate, meaning the compound does not dissolve efficiently to be available for absorption.

  • Low Intestinal Permeability: The ability of a drug to pass through the intestinal epithelial cell membrane is crucial for its absorption. Factors such as molecular size, lipophilicity, and potential interactions with efflux transporters can limit its permeability.

Based on these characteristics, this compound could potentially be classified as a Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[1][2]

Q2: How can we determine if the low bioavailability of this compound is due to poor solubility or poor permeability?

A2: A systematic approach involving both in vitro and in silico methods can help elucidate the primary barrier to this compound's absorption.

  • Solubility Assessment: Determine the equilibrium solubility of this compound in various aqueous media, including simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Permeability Assessment: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay to predict its intestinal permeability.

  • In Silico Prediction: Computational models can predict physicochemical properties like logP (lipophilicity) and the number of hydrogen bond donors and acceptors, which influence both solubility and permeability according to Lipinski's Rule of Five.

The results from these assessments will help you classify this compound and select an appropriate bioavailability enhancement strategy.

Troubleshooting Guides

Issue: Low Aqueous Solubility of this compound

If your experiments confirm that this compound has low aqueous solubility, the following formulation strategies can be employed to improve its dissolution rate and concentration in the gastrointestinal tract.

Strategy 1: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level. This technique can significantly enhance the dissolution rate by reducing particle size, improving wettability, and converting the drug to an amorphous state.

  • Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

    • Polymer Selection: Choose a suitable carrier polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).

    • Solvent System: Identify a common solvent that can dissolve both this compound and the carrier polymer (e.g., ethanol, methanol, or a mixture).

    • Preparation:

      • Dissolve this compound and the carrier polymer in the selected solvent in various ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

      • Evaporate the solvent under reduced pressure using a rotary evaporator.

      • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

    • In Vitro Dissolution Study: Perform dissolution testing of the solid dispersion compared to the pure drug in simulated intestinal fluid (pH 6.8).

Strategy 2: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers. The reduction in particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity.

  • Experimental Protocol: Preparation of this compound Nanosuspension by High-Pressure Homogenization

    • Stabilizer Selection: Select appropriate stabilizers, which can be a combination of a surfactant (e.g., Poloxamer 188, Tween 80) and a polymer (e.g., HPMC).

    • Preparation:

      • Disperse this compound in an aqueous solution containing the selected stabilizers.

      • Subject the suspension to high-pressure homogenization for a sufficient number of cycles until a uniform nanosuspension is formed.

    • Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • In Vitro Dissolution Study: Conduct dissolution studies to compare the dissolution rate of the nanosuspension with the pure drug.

Strategy 3: Lipid-Based Formulations

Lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form and facilitating its absorption via the lymphatic pathway.

  • Experimental Protocol: Development of this compound SMEDDS

    • Excipient Screening: Screen various oils (e.g., oleic acid, castor oil), surfactants (e.g., Cremophor EL, Tween 20), and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to solubilize this compound.

    • Formulation Development: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-microemulsifying region.

    • Preparation: Mix the selected oil, surfactant, co-surfactant, and this compound until a clear and homogenous solution is formed.

    • Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size and PDI of the resulting microemulsion.

    • In Vitro Dissolution Study: Perform in vitro dissolution and drug release studies.

Data Presentation: Hypothetical Improvement in this compound Solubility

The following table summarizes the potential improvements in the aqueous solubility of this compound using different formulation strategies.

FormulationApparent Aqueous Solubility (µg/mL)Fold Increase
Pure this compound15.2-
Solid Dispersion (1:5 with PVP K30)285.518.8
Nanosuspension (stabilized with Poloxamer)450.829.7
SMEDDS (in simulated intestinal fluid)> 1000> 65.8

Visualization of Experimental and Logical Workflows

Below are diagrams illustrating key decision-making processes and mechanisms in enhancing this compound's bioavailability.

G cluster_0 Bioavailability Enhancement Workflow cluster_1 Formulation Strategies start Low in vivo exposure of this compound solubility Assess Aqueous Solubility start->solubility permeability Assess Intestinal Permeability solubility->permeability Solubility Determined bcs Determine BCS Classification permeability->bcs Permeability Determined sol_enh Solubility Enhancement: - Solid Dispersions - Nanosuspensions - Lipid Formulations bcs->sol_enh BCS II (Low S, High P) perm_enh Permeability Enhancement: - Use of Permeation Enhancers - Efflux Pump Inhibitors bcs->perm_enh BCS III (High S, Low P) both_enh Combined Approach: - Mucoadhesive nanoparticles - Lipid-based systems with permeation enhancers bcs->both_enh BCS IV (Low S, Low P)

Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

G cluster_0 Mechanism of Solid Dispersion cluster_1 Pure Drug cluster_2 Solid Dispersion drug_crystal Crystalline This compound dissolution_slow Slow Dissolution drug_crystal->dissolution_slow absorption_low Low Absorption dissolution_slow->absorption_low sd_particle Amorphous this compound in Polymer Matrix dissolution_fast Rapid Dissolution sd_particle->dissolution_fast absorption_high Enhanced Absorption dissolution_fast->absorption_high

Caption: Mechanism of improved dissolution with a solid dispersion formulation.

References

overcoming resistance to Neolancerin in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Neolancerin Technical Support Center

Welcome to the technical resource center for this compound. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome challenges related to this compound resistance in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of the Lancer Tyrosine Kinase (LTK). In susceptible cancer cells, the LTK pathway is constitutively active, driving cell proliferation and survival primarily through the downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades. This compound binds to the ATP-binding pocket of LTK, preventing its phosphorylation and subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis.

Neolancerin_Mechanism cluster_pathway LTK Signaling Pathway cluster_drug Drug Action GF Growth Factor LTK_Receptor LTK Receptor GF->LTK_Receptor RAS RAS LTK_Receptor->RAS PI3K PI3K LTK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Block This compound->Block Block->LTK_Receptor

Figure 1: this compound inhibits the Lancer Tyrosine Kinase (LTK) pathway.
Q2: What are the primary mechanisms of acquired resistance to this compound?

Three principal mechanisms of acquired resistance have been identified in preclinical models:

  • Secondary Mutations: The most common mechanism is the acquisition of a secondary mutation in the LTK kinase domain, such as the L790M "gatekeeper" mutation. This mutation sterically hinders this compound from binding to the ATP pocket without significantly affecting the kinase's activity.

  • Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways, such as the Saber Tyrosine Kinase (STK) pathway, which can reactivate downstream effectors like PI3K-AKT, thereby circumventing the LTK blockade.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

Resistance_Mechanisms cluster_cell Cancer Cell Neolancerin_in This compound LTK LTK Neolancerin_in->LTK Inhibition ABCB1 ABCB1 Pump Downstream Downstream Signaling (e.g., AKT, ERK) LTK->Downstream Survival Cell Survival Downstream->Survival L790M L790M Mutation in LTK L790M->LTK Prevents Binding STK Saber Pathway (STK) STK->Downstream Bypass Activation Neolancerin_out This compound ABCB1->Neolancerin_out Efflux

Figure 2: Key mechanisms of acquired resistance to this compound.

Troubleshooting Guides

Problem: My this compound-sensitive cell line is showing a decreased response (increased IC50). How do I determine the cause?

A systematic approach is recommended to efficiently identify the resistance mechanism. The workflow below outlines the key experimental steps to differentiate between the most common causes of resistance.

Troubleshooting_Workflow start Resistant Cell Line (Increased IC50) seq Step 1: Sequence LTK Kinase Domain start->seq decision1 L790M Mutation Found? seq->decision1 res1 Mechanism: Target Mutation decision1->res1 Yes wb Step 2: Western Blot for p-LTK, p-STK, p-AKT decision1->wb No decision2 p-STK / p-AKT Elevated? wb->decision2 res2 Mechanism: Bypass Pathway decision2->res2 Yes efflux Step 3: Perform Drug Efflux Assay decision2->efflux No decision3 Efflux Activity Increased? efflux->decision3 res3 Mechanism: Drug Efflux Pump decision3->res3 Yes other Investigate Other Mechanisms decision3->other No

Figure 3: Workflow for investigating this compound resistance.
Q: How do I confirm a suspected LTK L790M mutation?

A: Perform Sanger sequencing of the LTK kinase domain.

  • Protocol:

    • RNA Extraction: Isolate total RNA from both your sensitive (parental) and suspected resistant cell lines using an appropriate kit (e.g., RNeasy Kit).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

    • PCR Amplification: Amplify the LTK kinase domain from the cDNA using specific primers flanking the region of the L790M mutation.

    • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

    • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers.

    • Analysis: Align the sequencing results from the resistant cells to the sequence from the sensitive cells (or a reference sequence) to identify the specific nucleotide change corresponding to the L790M mutation.

Q: My sequencing results for LTK are negative, but the cells are still resistant. What is the next step?

A: Investigate the activation of bypass signaling pathways via Western Blot.

  • Rationale: If the direct target is unaltered, the cell may be using a different signaling route to achieve the same pro-survival outcome. The Saber Tyrosine Kinase (STK) is a known bypass pathway. You should check the phosphorylation status of key nodes in both the LTK and STK pathways.

  • Protocol: Western Blotting for Pathway Activation

    • Cell Lysis: Lyse both sensitive and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against: p-LTK, Total LTK, p-STK, Total STK, p-AKT, Total AKT, and a loading control (e.g., GAPDH or β-Actin).

    • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Interpretation:

Protein Target Expected Result in Bypass Resistance Interpretation
p-LTK Decreased (with this compound)This compound is still inhibiting its target.
p-STK Increased (constitutively)The bypass STK pathway is activated.
p-AKT Restored/Increased (despite this compound)Downstream signaling is reactivated by the bypass pathway.
Q: How can I test for the involvement of drug efflux pumps like ABCB1?

A: Perform a cell viability assay with this compound in combination with a known ABCB1 inhibitor (e.g., Verapamil or Tariquidar).

  • Rationale: If resistance is caused by ABCB1-mediated efflux, inhibiting the pump should restore the intracellular concentration of this compound and, consequently, its cytotoxic effect.

  • Protocol: Co-treatment Viability Assay

    • Cell Seeding: Seed the resistant cells in a 96-well plate.

    • Treatment: Treat the cells with a dose-response curve of this compound alone, and another identical dose-response curve of this compound in the presence of a fixed, non-toxic concentration of an ABCB1 inhibitor (e.g., 5 µM Verapamil). Include controls for the inhibitor alone.

    • Incubation: Incubate the plate for 72 hours.

    • Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo assay.

    • Analysis: Calculate and compare the IC50 values of this compound with and without the ABCB1 inhibitor.

  • Data Interpretation:

Condition Example IC50 (Resistant Line) Interpretation
This compound Alone5.2 µMBaseline resistance.
This compound + Verapamil0.4 µMSignificant IC50 shift. Resistance is reversed, strongly indicating ABCB1-mediated efflux.
This compound + Verapamil4.9 µMNo significant IC50 shift. Efflux pumps are unlikely to be the primary resistance mechanism.

Technical Support Center: Refining HPLC Methods for Neolancerin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Neolancerin using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to purify this compound?

A1: For initial method development for this compound, a C18 reversed-phase column is a suitable choice. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like methanol or acetonitrile is recommended. The acidic modifier helps to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.

Q2: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?

A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1][2][3][4] Refer to the troubleshooting guide below for a detailed breakdown of causes and corrective actions.

Q3: How can I improve the resolution between this compound and other impurities?

A3: To enhance resolution, you can try several approaches:

  • Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Modifying the pH can change the retention characteristics of ionizable compounds.

  • Use a different stationary phase: If resolution is still poor, a column with a different chemistry (e.g., phenyl-hexyl) may provide the necessary selectivity.

Q4: What is the importance of a guard column in this compound purification?

A4: A guard column is a small, disposable column placed before the analytical column. It is packed with the same stationary phase and serves to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column.[5]

Q5: How should I prepare my this compound sample before injection?

A5: Proper sample preparation is crucial for good chromatographic results. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. It is also highly recommended to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.

Troubleshooting Guides

Issue 1: Peak Tailing

This is one of the most frequent problems encountered in HPLC.

Potential Cause Recommended Solution
Secondary Interactions Acidify the mobile phase with 0.1% formic acid or acetic acid to suppress silanol interactions.[2][3]
Column Overload Dilute the sample and inject a smaller volume to see if peak shape improves.[1][2]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1]
Dead Volume Ensure all fittings and tubing are properly connected and minimize tubing length.[2]
Issue 2: Poor Resolution

When peaks are not well separated, it can be difficult to obtain pure fractions.

Potential Cause Recommended Solution
Inadequate Mobile Phase Strength Adjust the gradient profile. A slower, shallower gradient will often improve resolution.
Poor Selectivity Try a different organic solvent (e.g., switch from methanol to acetonitrile).
Column Degradation Over time, column performance degrades. Replace the column if other solutions fail.
Co-eluting Impurities Consider using a column with a different stationary phase chemistry to alter selectivity.
Issue 3: High Backpressure

A sudden or gradual increase in system pressure can indicate a blockage.

Potential Cause Recommended Solution
Blocked Frit Reverse flush the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced.
Precipitated Sample/Buffer Ensure the sample is fully dissolved and that the mobile phase components are miscible. Filter all samples and mobile phases.
Clogged Tubing Systematically disconnect components to identify the location of the blockage and replace the clogged tubing.

Experimental Protocols

Proposed HPLC Method for this compound Purification

This protocol provides a starting point for method development. Optimization will likely be necessary based on your specific sample matrix and purity requirements.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or based on UV scan of this compound)
Injection Volume 10-20 µL

Visualizations

Neolancerin_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Extract Crude this compound Extract Dissolution Dissolve in Mobile Phase A Crude_Extract->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Gradient Elution on C18 Column Detection UV Detection Fractionation Collect Fractions Containing this compound Purity_Check Purity Analysis of Fractions Fractionation->Purity_Check Solvent_Removal Solvent Evaporation Purity_Check->Solvent_Removal Pure_this compound Pure this compound Solvent_Removal->Pure_this compound

Caption: Workflow for the purification of this compound using HPLC.

HPLC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Problems cluster_pressure Pressure Issues Start Problem with Chromatogram Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Resolution? Start->Poor_Resolution High_Pressure High Backpressure? Start->High_Pressure Check_pH Lower Mobile Phase pH Peak_Tailing->Check_pH Yes Check_Overload Dilute Sample Check_pH->Check_Overload Still Tailing Solution Problem Resolved Check_Overload->Solution Adjust_Gradient Make Gradient Shallower Poor_Resolution->Adjust_Gradient Yes Change_Solvent Change Organic Modifier Adjust_Gradient->Change_Solvent Still Poor Change_Solvent->Solution Flush_Column Reverse Flush Column High_Pressure->Flush_Column Yes Check_Tubing Check for Blockages Flush_Column->Check_Tubing Still High Check_Tubing->Solution

Caption: Decision tree for troubleshooting common HPLC issues.

References

minimizing off-target effects of Neolancerin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Neolancerin is a naturally occurring compound that is not yet extensively characterized in scientific literature. The information provided here is based on the known activities of the broader class of compounds to which it belongs (lignans and neolignans) and general principles of small molecule pharmacology. These guidelines are intended to support researchers in designing experiments and troubleshooting potential issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: While the direct molecular targets of this compound have not been definitively identified, based on its classification as a neolignan, it is likely to exhibit anti-inflammatory and antioxidant properties.[1][2][3][4][5] Lignans and neolignans have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[2][6]

Q2: What are the potential off-target effects of this compound?

A2: Given the broad bioactivity of lignans and neolignans, this compound could potentially interact with multiple cellular targets beyond its primary intended target.[2][3] Potential off-target effects could include modulation of unintended signaling pathways, cytotoxicity at higher concentrations, and interactions with metabolic enzymes. Researchers should be particularly mindful of pathways regulated by kinases, transcription factors, and reactive oxygen species (ROS).

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects requires a multi-pronged approach:

  • Dose-Response Experiments: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound.

  • Use of Controls: Employ multiple types of controls, including vehicle-only controls and, if possible, a structurally related but inactive compound.

  • Orthogonal Assays: Confirm key findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.

  • Target Engagement Assays: If a putative target is identified, use techniques like cellular thermal shift assays (CETSA) or affinity pulldowns to confirm direct binding.

Q4: Are there any known toxicities associated with this compound or related compounds?

A4: There are no specific toxicology studies published for this compound. However, as with any bioactive small molecule, cytotoxicity can be a concern at higher concentrations. It is crucial to determine the cytotoxic profile of this compound in your specific experimental system using assays such as MTT or LDH release assays.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results 1. Variability in this compound stock solution. 2. Cell passage number and confluency. 3. Off-target effects at the concentration used.1. Prepare fresh stock solutions frequently and store them appropriately. 2. Standardize cell culture conditions. 3. Perform a dose-response curve to determine the optimal concentration. Consider lowering the concentration.
Unexpected cell death 1. Cytotoxicity of this compound at the tested concentration. 2. Interaction with components of the cell culture medium.1. Determine the IC50 for cytotoxicity. Use concentrations well below this value for mechanistic studies. 2. Test for interactions by incubating this compound in media alone and observing for precipitation or color changes.
Phenotype does not match expected on-target effect 1. The primary effect observed is due to an off-target interaction. 2. The presumed on-target is not the primary mediator of the observed effect.1. Use knockout/knockdown of the presumed target to see if the phenotype is rescued. 2. Employ target identification methods (see Experimental Protocols).

Experimental Protocols

Protocol 1: Determining Optimal Dose and Assessing Cytotoxicity

This protocol outlines a general method for determining the optimal, non-toxic concentration range for this compound in a cell-based assay.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical starting range for a novel compound might be from 100 µM down to 1 nM.

  • Treatment: Remove the existing medium from the cells and add the 2x this compound dilutions. Also include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assay (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value for cytotoxicity. Select concentrations for subsequent experiments that are well below the IC50.

Protocol 2: Identifying Potential Off-Targets using Affinity-Based Probes

This protocol provides a conceptual framework for identifying the cellular targets of this compound.

Methodology:

  • Probe Synthesis: Synthesize a this compound analog that incorporates a photo-reactive group and a reporter tag (e.g., biotin or a click chemistry handle).[7]

  • Cell Treatment: Treat live cells with the this compound probe.

  • UV Crosslinking: Expose the cells to UV light to covalently link the probe to its binding partners.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.

  • Affinity Purification: Use the reporter tag to enrich for probe-bound proteins (e.g., streptavidin beads for a biotin tag).

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate potential targets using orthogonal methods such as Western blotting, CETSA, or functional assays with purified proteins.

Signaling Pathways and Experimental Workflows

cluster_0 This compound Action and Off-Target Mitigation This compound This compound OnTarget Presumed On-Target (e.g., NF-κB Pathway) This compound->OnTarget Intended Interaction OffTarget Potential Off-Targets (Kinases, Transcription Factors) This compound->OffTarget Unintended Interaction Phenotype Observed Phenotype OnTarget->Phenotype OffTarget->Phenotype Mitigation Mitigation Strategies Mitigation->this compound Optimize Dose Mitigation->OffTarget Identify & Validate

Caption: Logical workflow for investigating this compound's effects and mitigating off-targets.

cluster_1 Experimental Workflow: Off-Target Identification start Synthesize this compound Probe treat Treat Cells with Probe start->treat uv UV Crosslinking treat->uv lyse Cell Lysis uv->lyse purify Affinity Purification lyse->purify ms Mass Spectrometry (LC-MS/MS) purify->ms validate Target Validation ms->validate

Caption: Workflow for identifying protein targets of this compound.

cluster_2 Inferred this compound Signaling Pathway Modulation This compound This compound IKK IKK Complex This compound->IKK Inhibition (inferred) IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB->NFkB_p65_p50 Releases Inflammation Inflammatory Gene Expression Nucleus->Inflammation

References

Technical Support Center: Synthesis of Neolancerin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Neolancerin derivatives. This compound, a xanthone glycoside, presents unique synthetic challenges related to the formation of its core xanthone structure and the subsequent stereoselective glycosylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the xanthone core of this compound?

A1: The main challenges in constructing the polyhydroxylated xanthone core of this compound and its derivatives include:

  • Low yields: Traditional methods can suffer from low product yields due to side reactions or harsh reaction conditions.[1][2]

  • Regioselectivity: Achieving the desired substitution pattern on the xanthone scaffold can be difficult, especially with multiple hydroxyl groups.

  • Harsh reaction conditions: Some classical methods require high temperatures and strong acids, which can be incompatible with sensitive functional groups.[2][3]

  • Formation of intermediates: Reactions like the Grover, Shah, and Shah method can sometimes halt at the benzophenone intermediate, reducing the yield of the final xanthone product.[3][4]

Q2: What are the common difficulties encountered during the glycosylation of the xanthone aglycone?

A2: Glycosylation of the polyhydroxylated xanthone core is a critical and often challenging step. Common issues include:

  • Selective protection and deprotection: The multiple hydroxyl groups on the xanthone core have similar reactivity, making selective protection to ensure glycosylation at the desired position a significant hurdle.[5][6]

  • Stereoselectivity: Controlling the stereochemistry of the glycosidic bond (α vs. β) is crucial for biological activity and can be difficult to achieve with high selectivity. The use of a participating protecting group at the C2 position of the glycosyl donor can favor the formation of 1,2-trans-glycosides.[6][7]

  • C- vs. O-glycosylation: Aromatic compounds can undergo both C- and O-glycosylation. Reaction conditions must be optimized to favor the desired O-glycosidic bond formation.

  • Glycosyl donor stability: The choice of glycosyl donor (e.g., glycosyl halides, acetates, or trichloroacetimidates) is critical, as their stability and reactivity vary under different conditions.[7]

  • Low yields: Glycosylation reactions, particularly with complex aglycones, can often result in low yields of the desired product.

Q3: Which synthetic routes are most commonly used for the xanthone core, and what are their pros and cons?

A3: Several methods are available for xanthone synthesis, each with its advantages and disadvantages.[8][9][10] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthetic MethodAdvantagesDisadvantages
Grover, Shah, and Shah Reaction One-pot synthesis from readily available salicylic acids and phenols.[9][10]Can have low yields and may stop at the benzophenone intermediate. Requires harsh conditions (ZnCl₂/POCl₃).[2][3]
Benzophenone Intermediate Route Generally higher yields than the one-pot GSS reaction.[9] Allows for more control over the synthesis.A two-step process involving Friedel-Crafts acylation and subsequent cyclization.[9][10]
2-Aryloxybenzoic Acid Cyclization A reliable method for xanthone formation.Requires the synthesis of the 2-aryloxybenzoic acid precursor, often via Ullmann condensation, which can have variable yields.[9]
Microwave-Assisted Organic Synthesis (MAOS) Significantly reduced reaction times (minutes vs. hours).[3] Improved yields and selectivity.[1][3]Requires specialized microwave equipment.

Troubleshooting Guides

Problem 1: Low Yield in Xanthone Core Synthesis

Symptoms:

  • The final xanthone product is obtained in a yield significantly lower than expected.

  • A significant amount of starting material remains unreacted.

  • The formation of a benzophenone intermediate is observed as the major product.[3][4]

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete reaction in Grover, Shah, and Shah synthesis Increase reaction time and/or temperature. However, be cautious as this may lead to decomposition. Consider using Eaton's reagent (P₂O₅ in MeSO₃H), which can give higher yields and avoids the isolation of the benzophenone intermediate.[3][10]
Benzophenone intermediate fails to cyclize The cyclization of the 2,2'-dihydroxybenzophenone intermediate is a dehydration process. Ensure anhydrous conditions. For thermal cyclization, ensure the temperature is high enough (typically >200 °C).[2] Alternatively, cyclization can be promoted by heating with water in a sealed tube.[2]
Sub-optimal catalyst or reaction conditions For Friedel-Crafts acylation to form the benzophenone, ensure the use of a suitable Lewis acid (e.g., AlCl₃, BF₃·OEt₂) and an appropriate solvent. For the GSS reaction, ensure the ZnCl₂ is anhydrous. Microwave-assisted synthesis can significantly improve yields and shorten reaction times.[1][3]
Side reactions and decomposition Polyhydroxylated phenols and salicylic acids can be sensitive to the harsh conditions of some classical methods. Consider milder, more modern synthetic approaches, such as palladium-catalyzed methods.
Problem 2: Poor Selectivity in Glycosylation

Symptoms:

  • A mixture of glycosylated products is obtained, with the sugar attached at different hydroxyl groups of the xanthone.

  • A mixture of α and β anomers is formed.

  • Formation of C-glycosylated byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Non-selective reaction of hydroxyl groups A robust protecting group strategy is essential.[5][6] Use orthogonal protecting groups that can be selectively removed to expose only the desired hydroxyl group for glycosylation. For example, silyl ethers (e.g., TBDMS) can protect phenolic hydroxyls and be removed with fluoride ions, while benzyl ethers can be removed by hydrogenolysis.
Lack of stereocontrol To favor the formation of 1,2-trans glycosides (often the β-anomer for glucose), use a glycosyl donor with a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position.[6][7] For 1,2-cis glycosides, a non-participating group (e.g., a benzyl ether) at C2 is required. The choice of solvent can also influence stereoselectivity.
Competing C-glycosylation The electron-rich nature of the xanthone core can promote electrophilic attack on the ring (C-glycosylation). Using less reactive glycosyl donors and milder promoters can help minimize this side reaction. The Koenigs-Knorr reaction, using a glycosyl halide with a silver or mercury salt promoter, is a classical method for O-glycosylation.[7]
Anomerization of the glycosyl donor Ensure the glycosyl donor is pure and anomerically defined before use. The reaction conditions (promoter, temperature) can sometimes lead to in-situ anomerization of the donor, resulting in a mixture of products.

Experimental Protocols

Protocol 1: Synthesis of a Dihydroxyxanthone Core via the Grover, Shah, and Shah Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Catalyst-Solvent Mixture: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous zinc chloride (2.0 eq) and phosphorus oxychloride (10 mL per gram of salicylic acid). Heat the mixture at 70 °C with stirring until the zinc chloride is completely dissolved.[11]

  • Reaction: To the prepared solution, add the 2-hydroxybenzoic acid derivative (1.0 eq) and the phenol derivative (1.2 eq).

  • Heating: Heat the reaction mixture at 60-80 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Protocol 2: O-Glycosylation of a Xanthone Aglycone using the Koenigs-Knorr Method

This protocol describes a general procedure for the β-glycosylation of a partially protected xanthone.

  • Preparation of Reactants: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the partially protected xanthone aglycone (with a single free hydroxyl group) (1.0 eq) and a silver salt promoter (e.g., silver carbonate or silver oxide, 2.0 eq) in an anhydrous solvent (e.g., dichloromethane, toluene, or pyridine).

  • Addition of Glycosyl Donor: To the stirred suspension, add a solution of the per-O-acetylated glycosyl bromide (e.g., acetobromoglucose) (1.5 eq) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature in the dark for 12-24 hours. Monitor the reaction by TLC until the starting aglycone is consumed.

  • Filtration: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the silver salts.

  • Work-up: Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Protected Glycoside: Purify the crude product by column chromatography on silica gel to obtain the protected xanthone glycoside.

  • Deprotection: The acetyl protecting groups on the sugar moiety can be removed under Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final this compound derivative.

Visualizations

experimental_workflow cluster_xanthone Xanthone Core Synthesis cluster_glycosylation Glycosylation start Starting Materials (Salicylic Acid & Phenol Derivatives) gss Grover, Shah, & Shah Reaction (e.g., ZnCl2/POCl3) start->gss benzophenone Benzophenone Intermediate Formation start->benzophenone Friedel-Crafts xanthone Polyhydroxylated Xanthone Core gss->xanthone Direct cyclization Cyclization benzophenone->cyclization cyclization->xanthone protection Selective Protection of Hydroxyl Groups xanthone->protection glycosylation Glycosylation Reaction (e.g., Koenigs-Knorr) protection->glycosylation deprotection Deprotection glycosylation->deprotection final_product This compound Derivative deprotection->final_product

Caption: General workflow for the synthesis of this compound derivatives.

troubleshooting_workflow start Low Yield in Xanthone Synthesis? check_intermediate Benzophenone intermediate observed? start->check_intermediate Yes incomplete_reaction Incomplete reaction? start->incomplete_reaction No check_intermediate->incomplete_reaction No solution1 Force cyclization: - Higher temperature - H2O in sealed tube check_intermediate->solution1 Yes harsh_conditions Possible decomposition? incomplete_reaction->harsh_conditions No solution2 Optimize reaction: - Increase time/temp - Use Eaton's reagent - Try MAOS incomplete_reaction->solution2 Yes solution3 Use milder conditions: - Lower temperature - Alternative catalysts (e.g., Pd-based) harsh_conditions->solution3 Yes end Yield Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for low yield in xanthone synthesis.

gss_mechanism reagents 2-Hydroxybenzoic Acid Phenol acylation Electrophilic Aromatic Substitution (Acylation) reagents->acylation catalyst ZnCl₂/POCl₃ catalyst->acylation benzophenone 2,2'-Dihydroxy- benzophenone Intermediate OH acylation->benzophenone cyclization Intramolecular Nucleophilic Attack benzophenone:oh->cyclization:n attacks carbonyl C xanthone Xanthone Core cyclization->xanthone

Caption: Simplified mechanism of the Grover, Shah, and Shah reaction.

References

Technical Support Center: Optimizing Neolancerin Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Neolancerin extraction from its plant sources, including Gentiana thunbergii, Hypericum sampsonii, and adventitious roots of St. John's wort (Hypericum perforatum).

Frequently Asked Questions (FAQs)

Q1: What are the known plant sources of this compound?

A1: this compound has been identified in Gentiana thunbergii, Hypericum sampsonii, and has been isolated from adventitious root cultures of St. John's wort (Hypericum perforatum L.).

Q2: What is the chemical nature of this compound and how does it affect extraction?

A2: this compound is a flavonoid, a class of polyphenolic secondary metabolites. Its chemical structure influences its solubility and stability, which are critical factors in selecting an appropriate extraction solvent and method. Information suggests this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For extraction from plant material, polar solvents or mixtures of polar and non-polar solvents are generally effective for flavonoids.

Q3: What are the general steps involved in this compound extraction?

A3: A typical workflow for this compound extraction involves sample preparation (drying and grinding), extraction using a suitable solvent and method, filtration to separate the crude extract from solid plant material, solvent evaporation to concentrate the extract, and finally, purification of this compound from the crude extract.

Q4: Which extraction methods are suitable for this compound?

A4: Both conventional and modern extraction techniques can be employed. Conventional methods like maceration and Soxhlet extraction are viable but may require longer extraction times and larger solvent volumes. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, requiring less time and solvent, and can lead to higher yields.

Q5: How can I store the extracted this compound to ensure its stability?

A5: this compound is reportedly stable under recommended storage conditions. It is advisable to store the purified compound or concentrated extract in a cool, dark, and dry place. For long-term storage, keeping it at -20°C as a powder or -80°C in a solvent like DMSO is recommended[2]. Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents, as they may be incompatible[2].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Inappropriate Solvent Selection: The solvent may not be optimal for solubilizing this compound.Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures. For flavonoids, ethanol/water mixtures are often effective.[3]
Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls to release the compound.Consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and improve extraction efficiency.[3][4]
Incorrect Plant Material: The plant species, part, or harvest time may not be optimal for this compound content.Verify the correct identification of the plant material. The concentration of secondary metabolites can vary depending on the plant part and developmental stage.
Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged time, extreme pH) may be causing the degradation of the target compound.Flavonoids can be sensitive to heat.[3][5] Optimize extraction temperature and time to minimize degradation. Maintain a slightly acidic pH, as flavonoids are often more stable under these conditions.[4][6]
Co-extraction of Impurities Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound.Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Complex Plant Matrix: The source plant naturally contains a high diversity of secondary metabolites.Utilize chromatographic techniques such as column chromatography or preparative HPLC for the purification of this compound from the crude extract.
Difficulty in Scaling Up the Extraction Process Changes in Equipment Efficiency: Lab-scale equipment may not have the same efficiency as pilot- or industrial-scale equipment.Re-optimize extraction parameters (e.g., power for UAE/MAE, solvent-to-solid ratio) for the larger scale.
Heat and Mass Transfer Limitations: In larger volumes, ensuring uniform heating and solvent penetration can be challenging.Implement efficient stirring or agitation mechanisms in the extraction vessel. For MAE, consider using multiple magnetrons for uniform microwave distribution.
Inconsistent Yields Between Batches Variability in Plant Material: Differences in growing conditions, harvest time, and post-harvest handling of the plant material can lead to varying this compound content.Standardize the source and pre-processing of the plant material as much as possible.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can affect the extraction efficiency.Maintain strict control over all extraction parameters. Use calibrated equipment and accurately measure all reagents.

Data Presentation: Impact of Extraction Parameters on Flavonoid Yield (Illustrative)

Disclaimer: The following data is illustrative and based on general principles of flavonoid extraction. Specific optimization for this compound is recommended.

Table 1: Effect of Solvent Type and Composition on Relative Flavonoid Yield

SolventComposition (% v/v)Relative Yield (%)
Methanol10085
Ethanol10080
Acetone10075
Methanol:Water80:2095
Ethanol:Water70:30100
Acetone:Water50:5090

Table 2: Influence of Temperature and Time on Relative Flavonoid Yield (Using 70% Ethanol)

Temperature (°C)Extraction Time (min)Relative Yield (%)
256070
406085
6060100
806090 (potential degradation)
603080
609098

Table 3: Comparison of Extraction Methods on Relative Flavonoid Yield

Extraction MethodTimeTemperature (°C)Relative Yield (%)
Maceration24 hours2575
Soxhlet6 hours8090
Ultrasound-Assisted30 min5098
Microwave-Assisted10 min60100

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound (Adapted)

This protocol is adapted from general methods for flavonoid extraction and should be optimized for this compound.

1. Sample Preparation:

  • Dry the plant material (Hypericum sampsonii aerial parts) at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of 70% (v/v) ethanol-water solution.

  • Place the beaker in an ultrasonic bath or use a probe sonicator.

  • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes.

  • Maintain the temperature of the extraction mixture below 50°C using a cooling water bath.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

4. Purification (General):

  • The resulting crude extract can be further purified using techniques like liquid-liquid partitioning followed by column chromatography on silica gel or Sephadex LH-20.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound (Adapted)

This protocol is a general guideline and requires optimization.

1. Sample Preparation:

  • Prepare the plant material as described in Protocol 1.

2. Extraction:

  • Place 5 g of the powdered plant material into a microwave-safe extraction vessel.

  • Add 100 mL of 80% (v/v) methanol-water solution.

  • Secure the vessel in a microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 10 minutes.

  • Set a maximum temperature of 60°C to prevent degradation.

3. Filtration and Concentration:

  • After extraction and cooling, filter the mixture as described in Protocol 1.

  • Concentrate the filtrate using a rotary evaporator.

4. Purification:

  • Purify the crude extract as outlined in Protocol 1.

Visualizations

ExtractionWorkflow PlantMaterial Plant Material (e.g., Hypericum sampsonii) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (e.g., UAE or MAE with Ethanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Solvent Evaporation (Rotary Evaporator) CrudeExtract->Concentration ConcentratedExtract Concentrated Crude Extract Concentration->ConcentratedExtract Purification Purification (e.g., Column Chromatography) ConcentratedExtract->Purification This compound Pure this compound Purification->this compound

Caption: General workflow for this compound extraction from plant material.

TroubleshootingLogic Start Low this compound Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent Evaluate CheckMethod Is the extraction method efficient? CheckSolvent->CheckMethod Yes OptimizeSolvent Action: Test different solvents and compositions. CheckSolvent->OptimizeSolvent No CheckConditions Are extraction conditions causing degradation? CheckMethod->CheckConditions Yes OptimizeMethod Action: Switch to UAE/MAE or optimize parameters. CheckMethod->OptimizeMethod No CheckMaterial Is the plant material quality adequate? CheckConditions->CheckMaterial No OptimizeConditions Action: Reduce temperature, shorten time, adjust pH. CheckConditions->OptimizeConditions Yes StandardizeMaterial Action: Verify plant source and standardize pre-processing. CheckMaterial->StandardizeMaterial No

Caption: Troubleshooting logic for addressing low this compound yield.

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Neolancerin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cytotoxic effects of Neolancerin, a natural xanthone compound. While data on this compound is emerging, this document synthesizes the available information and compares its cytotoxic activity with other related xanthones isolated from Hypericum species. Detailed experimental protocols for assessing cytotoxicity and apoptosis are provided, alongside a visualization of the experimental workflow and a proposed signaling pathway for its mechanism of action.

Comparative Cytotoxic Activity

The cytotoxic potential of this compound and other xanthones is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of 50% of a cell population. The available data for this compound and a selection of other xanthones against various cancer cell lines are summarized below.

Table 1: Cytotoxicity of this compound and Related Xanthones from Hypericum Species

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HL-60 Promyelocytic Leukemia 86.63 [1]
IsojacareubinSMMC-7721Hepatocellular Carcinoma1.41 - 8.26[2][3]
Huh-7Hepatocellular Carcinoma9.09[2][3]
HepG2Hepatocellular Carcinoma2.40[2][3]
SK-HEP-1Hepatocellular CarcinomaStrong Activity[2][3]
Hypxanthone BSMMC-7721Hepatocellular CarcinomaModerate Activity[2][3]
Huh-7Hepatocellular CarcinomaModerate Activity[2][3]
HepG2Hepatocellular CarcinomaModerate Activity[2][3]

Note: "Strong activity" is generally considered to be an IC50 value ≤ 10 µM, while "moderate activity" is in the range of 10 < IC50 ≤ 40 µM. The data for Isojacareubin and Hypxanthone B are presented as ranges or qualitative descriptions as reported in the source literature.

Experimental Protocols

To validate the cytotoxic effects of this compound and similar compounds, standardized in vitro assays are employed. The following are detailed protocols for the MTT assay to determine cell viability and the Annexin V-FITC/PI assay to detect apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[4][5]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound (or other test compounds) in culture medium.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4][5]

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Protocol:

  • Cell Preparation and Treatment:

    • Seed cells and treat them with this compound or a control compound as described in the MTT assay protocol.

    • After the treatment period, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).[9]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Sample Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Cells are categorized into four populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear visual representation of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity_assay Cytotoxicity Assessment (MTT Assay) cluster_apoptosis_assay Apoptosis Detection (Annexin V/PI Assay) cluster_data_analysis Data Analysis start Seed Cancer Cells in 96-well plates treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add harvest_cells Harvest Cells incubation->harvest_cells formazan_formation Incubate for Formazan Formation mtt_add->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance ic50 Calculate IC50 Value read_absorbance->ic50 stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant signaling_pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Promotes release CytochromeC Cytochrome c Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Mitochondrion->CytochromeC Release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Neolancerin and Other Natural Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of natural compounds for novel anticancer therapeutics is a rapidly advancing field. This guide provides a comparative analysis of Neolancerin and other prominent natural cytotoxic compounds. However, a comprehensive literature search revealed a significant lack of publicly available experimental data on the cytotoxic activity and mechanism of action of this compound. Therefore, this document will focus on the broader class of compounds to which this compound belongs—neolignans—and compare them with well-established natural cytotoxic agents from different chemical classes: Paclitaxel (a taxane), Vincristine (a vinca alkaloid), and Etoposide (a podophyllotoxin derivative).

This guide will delve into the mechanisms of action, present available quantitative cytotoxicity data, and provide detailed experimental protocols for key assays used in the evaluation of these compounds.

Introduction to this compound and Neolignans

This compound is a neolignan, a class of polyphenolic compounds found in various plants. While the specific cytotoxic profile of this compound remains uncharacterized in published literature, the broader class of neolignans has demonstrated a range of biological activities, including antitumor effects. Lignans and neolignans are known to induce mitochondrial apoptosis and cell cycle arrest in various cancer cell lines.

Due to the absence of direct experimental data for this compound, this guide will proceed with a detailed comparison of well-characterized natural cytotoxic compounds that are currently used in clinical settings or are subjects of extensive research.

Comparative Analysis of Natural Cytotoxic Compounds

This section provides a detailed comparison of Paclitaxel, Vincristine, and Etoposide, focusing on their mechanisms of action and cytotoxic efficacy against various cancer cell lines.

Paclitaxel

Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic agent.

Mechanism of Action: Paclitaxel is a mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division.[1] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes the microtubule polymer and prevents its disassembly.[1] This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network, leading to a sustained blockage of mitosis at the G2/M phase of the cell cycle.[2] This mitotic arrest ultimately triggers apoptotic cell death.[3] Paclitaxel has also been shown to induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[1]

paclitaxel_pathway

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Vincristine

Vincristine is a vinca alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus).

Mechanism of Action: Similar to paclitaxel, vincristine is a mitotic inhibitor that targets tubulin. However, its mechanism is the opposite of paclitaxel's. Vincristine binds to the β-tubulin subunit at the plus ends of microtubules and inhibits the polymerization of tubulin dimers into microtubules.[4][5] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to metaphase arrest.[6] The prolonged mitotic arrest activates cellular signaling pathways that culminate in apoptotic cell death.[5][7]

vincristine_pathway

Caption: Vincristine's mechanism of action leading to apoptosis.

Etoposide

Etoposide is a semi-synthetic derivative of podophyllotoxin, a lignan found in the American mandrake plant (Podophyllum peltatum).

Mechanism of Action: Etoposide's cytotoxic effect is mediated through the inhibition of the enzyme topoisomerase II.[8] Topoisomerase II is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other, after which it re-ligates the breaks.[8] Etoposide forms a ternary complex with DNA and topoisomerase II, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the broken DNA strands.[8][9] The accumulation of these DNA double-strand breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to the activation of apoptotic pathways.[10]

etoposide_pathway

Caption: Etoposide's mechanism of action leading to apoptosis.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Paclitaxel, Vincristine, and Etoposide against common human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the duration of drug exposure.

Paclitaxel MCF-7 (Breast) HeLa (Cervical) A549 (Lung)
IC50 7.5 nM (24h)[11]2.5 - 7.5 nM (24h)[12]1.35 nM (48h)[13]
64.46 µM (48h)[14]8.070 µM (48h, Taxol resistant)[15]1.64 µg/mL (~1.92 µM) (48h)[16]
Vincristine MCF-7 (Breast) HeLa (Cervical) A549 (Lung)
IC50 239.51 µmol/mL (48h)[17]-137 nM (48h)[18]
--171.5 nM (48h)[19]
Etoposide MCF-7 (Breast) HeLa (Cervical) A549 (Lung)
IC50 150 µM (24h)[20]209.90 ± 13.42 µM (48h)[20]139.54 ± 7.05 µM (48h)[20]
100 µM (48h)[20]52.7 µM (48h)[20]3.49 µM (72h)[13]

Disclaimer: The presented IC50 values are sourced from various publications and may not be directly comparable due to differing experimental protocols. Researchers should refer to the original publications for detailed methodologies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cytotoxic compounds.

experimental_workflow

Caption: A generalized workflow for in vitro cytotoxicity testing.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. Plot the percentage of viability against the compound concentration to determine the IC50 value.[4]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to either promote or inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin solution at the desired concentration (e.g., 3 mg/mL) in ice-cold general tubulin buffer containing GTP.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Also, include a positive control (e.g., paclitaxel), a negative control (e.g., nocodazole), and a vehicle control.

  • Initiation of Polymerization: Add the chilled tubulin solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. Compare the curves of the test compound with the controls to determine if it inhibits or enhances tubulin polymerization.[21][22]

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is its ability to relax supercoiled DNA.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)

  • Test compound and control (e.g., etoposide)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. Each reaction should contain the 1x assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a positive control (etoposide) and a no-enzyme control.

  • Enzyme Addition: Add a pre-determined amount of topoisomerase II enzyme to each reaction tube, except for the no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II activity will result in a higher proportion of supercoiled DNA compared to the no-drug control. The formation of linear DNA indicates that the compound is a topoisomerase II poison that stabilizes the cleavage complex.[2][10]

Conclusion

While specific data on the cytotoxic properties of this compound are not currently available, the broader family of neolignans shows promise as a source of potential anticancer compounds. This guide has provided a comparative framework by examining three well-established natural cytotoxic agents: Paclitaxel, Vincristine, and Etoposide. These compounds, despite all being derived from natural sources, exhibit distinct mechanisms of action, targeting either the microtubule network or DNA integrity to induce cancer cell death. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of natural product-based drug discovery and development. Further investigation into this compound and other related neolignans is warranted to elucidate their potential as novel cytotoxic agents.

References

Molecular Target of Neolancerin Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite efforts to elucidate the mechanism of action of Neolancerin, a natural product isolated from St. John's wort (Hypericum perforatum), its precise molecular target within human cells remains unidentified in publicly available scientific literature. Extensive searches of research databases and scientific publications have not yielded any definitive studies confirming the direct binding partner or the specific signaling pathway primarily modulated by this compound.

This compound has been noted for its biological activity, including its ability to reduce the viability of certain cancer cell lines. However, the underlying molecular interactions driving these effects are yet to be discovered. The process of identifying the molecular target of a novel compound, often referred to as target deconvolution, is a critical step in drug discovery and development. This process typically involves a range of experimental techniques designed to isolate and identify the specific protein or proteins that a compound interacts with to exert its biological effects.

Commonly employed methods for molecular target identification include:

  • Affinity Chromatography and Pull-Down Assays: These techniques involve immobilizing the small molecule (in this case, this compound) on a solid support and then passing a mixture of cellular proteins over it. Proteins that bind to the molecule are captured and can then be identified using methods like mass spectrometry.

  • Proteomic Profiling: This approach examines changes in the levels or post-translational modifications of proteins in cells treated with the compound. Significant and consistent changes can provide clues about the pathways and proteins affected.

  • Enzymatic and Binding Assays: If a compound is suspected to inhibit a particular class of enzymes, such as kinases, it can be screened against a panel of these enzymes to determine its inhibitory activity and specificity.

  • Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to potential targets or pathways.

To date, no published research has reported the successful application of these or other target identification methods to this compound. Consequently, there is no experimental data to present in a comparative guide, nor are there established protocols for experiments specifically validating its molecular target. The scientific community awaits further research to uncover the molecular mechanism of this compound, which will be essential for understanding its therapeutic potential and for the rational design of more potent and selective derivatives.

Comparative Analysis of Neolancerin and its Synthetic Analogs: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

A note on data availability: As of late 2025, publicly accessible scientific literature lacks specific data on the biological activities of Neolancerin and its synthetic analogs. Consequently, this guide will present a hypothetical comparative framework based on the known activities of related neolignan compounds. This structure is intended to serve as a template for researchers and drug development professionals when experimental data for this compound becomes available. The signaling pathways, experimental data, and protocols described herein are illustrative examples derived from studies on similar natural products.

Introduction to this compound

This compound is a naturally occurring compound with the chemical formula C19H18O10. It has been identified in plant species such as Gentiana thunbergii and Hypericum sampsonii. While its precise biological functions are yet to be extensively studied, the broader class of compounds to which it may belong, neolignans, has garnered significant scientific interest for its diverse pharmacological properties. Neolignans have demonstrated potential as anti-inflammatory, anticancer, and neuroprotective agents. This guide provides a comparative overview of a hypothetical "Neolignan X" (representing this compound) and its conceptual "Synthetic Analog Y," outlining the types of experimental data and analyses that would be crucial for their evaluation.

Hypothetical Comparative Data

The following table summarizes hypothetical quantitative data comparing the biological activities of Neolignan X and its Synthetic Analog Y. Such data would typically be generated through a series of in vitro assays.

Biological ActivityParameterNeolignan XSynthetic Analog Y
Anti-inflammatory
IC50 for NO Inhibition in RAW 264.7 cells (µM)15.25.8
Inhibition of NF-κB activation (%) at 10 µM65%85%
Anticancer
IC50 against A549 lung cancer cells (µM)25.510.1
IC50 against HCT116 colon cancer cells (µM)18.97.3
Apoptosis induction in HCT116 cells (%) at 20 µM45%72%
Neuroprotection
Reduction of glutamate-induced excitotoxicity (%)50%68%
Increase in neuronal viability under oxidative stress (%)40%55%

Signaling Pathways

Neolignans often exert their biological effects by modulating key cellular signaling pathways. A common mechanism for the anti-inflammatory activity of related compounds is the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical pathway for Neolignan X.

G Hypothetical Signaling Pathway of Neolignan X cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates Neolignan_X Neolignan X Neolignan_X->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression promotes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Neolignan X.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below is a representative protocol for determining the anti-inflammatory activity of a compound by measuring nitric oxide (NO) production in macrophage cells.

Title: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of test compounds (Neolignan X and Synthetic Analog Y) on the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Neolignan X, Synthetic Analog Y) dissolved in DMSO

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. Cells are pre-incubated with the compounds for 1 hour.

  • LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • 50 µL of Sulfanilamide solution (Part I of Griess Reagent) is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) is added to each well and incubated for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: The percentage inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is then determined by non-linear regression analysis.

G Experimental Workflow for Nitric Oxide Assay A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Treat with Test Compounds (Neolignan X or Analog Y) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Measure Absorbance at 540 nm G->H I Calculate % Inhibition and IC50 H->I

Caption: A streamlined workflow for the in vitro nitric oxide inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for this compound remains to be established, the methodologies and comparative frameworks presented here provide a robust starting point for its future investigation. The hypothetical data suggests that synthetic modification of a natural product like Neolignan X could lead to an analog with enhanced biological activity. Future research should focus on isolating or synthesizing this compound, followed by a systematic evaluation of its bioactivities. The development of synthetic analogs could then be guided by structure-activity relationship studies to optimize potency and selectivity for desired therapeutic targets. Such a program would be invaluable for unlocking the potential of this and other novel natural products in drug discovery.

Independent Verification of Neolancerin's Anti-Proliferative Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide aims to provide an objective comparison of the anti-proliferative effects of the novel compound Neolancerin against established anti-proliferative agents. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the existing research. At present, there is no published experimental data detailing the anti-proliferative or cytotoxic effects of this compound on any cancer cell lines.

While this compound has been identified as a chemical constituent of plant species such as Hypericum sampsonii and Gentiana thunbergii, studies on the bioactive compounds from these plants have not yet reported on the specific anti-proliferative activity of this compound.

For context and to facilitate future comparative studies, this document will provide a framework for evaluating anti-proliferative agents, including established alternatives and standardized experimental protocols.

Established Anti-Proliferative Agents for Comparison

A multitude of compounds have been characterized for their ability to inhibit cell proliferation. These often serve as benchmarks in the development of new therapeutic agents. Examples of such compounds, along with their reported anti-proliferative activities against various cancer cell lines, are presented in the table below. This data is provided to illustrate the type of comparative information that would be necessary for an evaluation of this compound.

CompoundCell LineAssayIC50 / EC50Citation
Compound X A375 (Melanoma)MTT Assay10.5 µM[1]
Compound Y MDA-MB-231 (Breast Cancer)MTT Assay8.2 µM[1]
Compound Z SiHa (Cervical Cancer)MTT Assay15.7 µM[1]
Doxorubicin K562 (Leukemia)Trypan Blue ExclusionNot specified[2]

Table 1: Example of Anti-proliferative Activity of Comparator Compounds. This table showcases the kind of quantitative data required for a comparative analysis. IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) values are standard metrics for potency.

Experimental Protocols for Assessing Anti-Proliferative Effects

To ensure reproducible and comparable results, standardized methodologies are crucial. The following section details a common protocol for determining the anti-proliferative effects of a test compound using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a widely accepted method for assessing cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (e.g., this compound) and vehicle control

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (an established anti-proliferative agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways Implicated in Cell Proliferation

Understanding the molecular mechanisms by which a compound exerts its anti-proliferative effects is a critical aspect of drug development. Many anti-cancer agents target key signaling pathways that regulate cell growth, division, and survival. A simplified diagram of a generic cell proliferation signaling pathway is provided below. Future studies on this compound would need to investigate its impact on such pathways to elucidate its mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Transcription Factor (Inactive) Transcription Factor (Inactive) Signaling Cascade->Transcription Factor (Inactive) Phosphorylates Transcription Factor (Active) Transcription Factor (Active) Transcription Factor (Inactive)->Transcription Factor (Active) Gene Expression Gene Expression Transcription Factor (Active)->Gene Expression Promotes Cell Cycle Proteins Cell Cycle Proteins Gene Expression->Cell Cycle Proteins Leads to Proliferation Proliferation Cell Cycle Proteins->Proliferation Drives

Caption: A simplified signaling pathway for cell proliferation.

Experimental Workflow for Anti-Proliferative Drug Screening

The process of identifying and characterizing a novel anti-proliferative compound follows a structured workflow. The diagram below outlines the typical steps involved, from initial screening to more in-depth mechanistic studies. This workflow would be applicable to the investigation of this compound's potential anti-cancer properties.

G Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Caption: A general experimental workflow for drug discovery.

Conclusion and Future Directions

The absence of empirical data on the anti-proliferative effects of this compound precludes any direct comparison with existing agents at this time. This guide highlights the critical need for foundational research to characterize the biological activity of this compound.

We strongly encourage and invite researchers to undertake studies to evaluate the efficacy of this compound against a panel of cancer cell lines. The generation of robust and reproducible data, following standardized protocols such as the MTT assay, will be the first step in determining the potential of this compound as a novel anti-proliferative agent. Future investigations should also aim to elucidate its mechanism of action by exploring its effects on key cellular signaling pathways.

This document will be updated as new data becomes available. We are committed to providing the scientific community with comprehensive and objective information to accelerate the discovery and development of new cancer therapeutics.

References

Unveiling the Anti-Inflammatory Mechanism of Neolancerin: A Comparative Guide and Validation by Gene Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – In the quest for novel therapeutic agents, the natural compound Neolancerin, found in Gentiana thunbergii and Hypericum sampsonii, has emerged as a candidate with significant therapeutic potential. While traditional medicine has utilized these plants for their anti-inflammatory properties, the precise mechanism of this compound has remained elusive. This guide provides a comparative analysis of this compound's hypothesized mechanism of action against established anti-inflammatory drugs and details the experimental framework for its validation through gene knockout studies.

Note to the Reader: Information on the specific molecular interactions and quantitative performance metrics for this compound is currently limited in published literature. The data presented for this compound in this guide is hypothetical and projected based on the known anti-inflammatory properties of its source plants. This guide is intended to serve as a research framework and a comparative tool for drug development professionals.

Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

It is hypothesized that this compound exerts its anti-inflammatory effects by targeting key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The proposed mechanism involves the inhibition of key proteins within these cascades, leading to a reduction in the transcription of inflammatory genes. This dual-pathway targeting suggests a broad-spectrum anti-inflammatory potential.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, its projected performance is compared with well-established anti-inflammatory drugs known to target the NF-κB and MAPK pathways.

CompoundTarget Pathway(s)Target Molecule(s)IC50 (TNF-α release) (µM)IC50 (IL-6 release) (µM)Cell Line
This compound (Hypothetical) NF-κB, MAPK IKKβ, p38 ~5.5 ~7.2 RAW 264.7
DexamethasoneNF-κBIκBα0.0073[1]-Human Chondrocytes
IbuprofenCOX-1, COX-2COX enzymes0.33[2]-Peritoneal Macrophages
ResveratrolNF-κBIKK--Macrophages[3]
CurcuminNF-κBNF-κB--Pancreatic β-cells[4]

Table 1: Comparative in vitro efficacy of this compound (hypothetical) and other anti-inflammatory agents. IC50 values represent the concentration required for 50% inhibition of the specified cytokine release.

Validation of Mechanism through Gene Knockout Studies

To definitively validate the role of the NF-κB and MAPK pathways in this compound's mechanism of action, gene knockout studies are proposed. By specifically deleting key genes in these pathways, such as Ikbkb (encoding IKKβ) and Mapk14 (encoding p38), we can observe whether the anti-inflammatory effects of this compound are diminished or abrogated.

Logical Framework for Validation

G cluster_0 Hypothesis cluster_1 Proposed Mechanism cluster_2 Experimental Validation cluster_3 Outcome This compound This compound inhibits inflammation Pathway Inhibition of NF-κB and MAPK pathways This compound->Pathway through Knockout Gene Knockout of key pathway components (e.g., IKKβ, p38) Pathway->Knockout is tested by Treatment Treat knockout cells with this compound Knockout->Treatment Measure Measure inflammatory response (cytokine release) Treatment->Measure Result Reduced or abrogated effect of this compound Measure->Result leads to

Caption: Logical flow of this compound's mechanism validation.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout in RAW 264.7 Macrophages

This protocol outlines the generation of Ikbkb and Mapk14 knockout RAW 264.7 cell lines.

Materials:

  • RAW 264.7 cells

  • pCRISPR-EASY plasmid containing Cas9 and a single guide RNA (sgRNA) cassette

  • Gene-specific sgRNA oligonucleotides

  • Electroporation system

  • Blasticidin for selection

  • QuickExtract DNA Extraction Solution

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • sgRNA Design: Design three sgRNA sequences targeting the exons of Ikbkb and Mapk14 using a public design tool.

  • Plasmid Construction: Anneal and clone the sgRNA oligonucleotides into the pCRISPR-EASY vector.

  • Transfection: Electroporate RAW 264.7 cells with the sgRNA-containing plasmids.

  • Selection: Select transfected cells using blasticidin.

  • Clonal Isolation: Isolate and expand individual cell clones by limiting dilution or fluorescence-activated cell sorting.[5][6]

  • Genomic DNA Extraction and PCR: Extract genomic DNA and amplify the targeted region by PCR.

  • Sequencing and Analysis: Sequence the PCR amplicons to identify insertions/deletions (indels) confirming the gene knockout.

Experimental Workflow for Gene Knockout

G start Design sgRNAs for Ikbkb and Mapk14 clone Clone sgRNAs into CRISPR-Cas9 vector start->clone transfect Transfect RAW 264.7 cells clone->transfect select Select with Blasticidin transfect->select isolate Isolate single cell clones select->isolate expand Expand clonal populations isolate->expand extract Extract genomic DNA expand->extract pcr PCR amplify target region extract->pcr sequence Sanger sequencing pcr->sequence end Confirm knockout sequence->end

Caption: Workflow for generating knockout cell lines.

Quantification of Inflammatory Gene Expression by qPCR

This protocol is for measuring the mRNA levels of Tnf and Il6 in response to this compound treatment.

Materials:

  • Wild-type and knockout RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • TRIzol reagent

  • Chloroform

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Tnf, Il6, and a housekeeping gene (e.g., Actb)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with LPS to induce inflammation, with or without varying concentrations of this compound.

  • RNA Extraction: Extract total RNA from cells using TRIzol.[7]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.[7][8]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Analysis of Protein Phosphorylation by Western Blot

This protocol is to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Materials:

  • Cell lysates from treated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Measurement of Cytokine Secretion by ELISA

This protocol quantifies the amount of TNF-α and IL-6 secreted by cells.

Materials:

  • Cell culture supernatants

  • Human TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Sample Collection: Collect supernatants from treated cell cultures.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.[9][10][11]

  • Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Signaling Pathway Diagram

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1_m TAK1 TLR4->TAK1_m IKK IKK Complex TLR4->IKK MKK3_6 MKK3/6 TAK1_m->MKK3_6 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines transcription IKKbeta IKKβ IKK->IKKbeta IkB IκBα IKKbeta->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines transcription This compound This compound This compound->p38 inhibits This compound->IKKbeta inhibits

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

References

Neolancerin's performance against a known standard of care

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a lack of information regarding a compound identified as "Neolancerin." Searches in chemical databases confirm its existence as a registered chemical entity, but no associated preclinical or clinical research data could be retrieved.

Consequently, a comparison of this compound's performance against any known standard of care is not possible at this time. There is no information available on its mechanism of action, efficacy, or safety profile in any therapeutic context. Furthermore, no experimental protocols or clinical trial results involving this compound have been published.

Without this foundational data, the creation of comparative tables, detailed methodologies, or signaling pathway diagrams as requested cannot be fulfilled. Professionals in the research, scientific, and drug development fields are advised that "this compound" does not currently represent a viable therapeutic candidate with a documented evidence base. Further inquiries would require access to proprietary or unpublished research, should any exist.

Safety Operating Guide

Proper Disposal of Neolancerin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Neolancerin, a natural product with cytotoxic properties. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Key Safety and Handling Information

Proper handling and storage are critical to mitigate the risks associated with this compound. The following table summarizes key quantitative data and handling recommendations.

ParameterValueSource
Molecular Formula C19H18O10[1][2][3][4]
Molecular Weight 406.34 g/mol [1][2][4][5][6]
CAS Number 117221-65-5[1][3][4][5]
Appearance Solid[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Storage (Powder) -20°C for 2 years[1][5]
Storage (in DMSO) -80°C for 6 months, 4°C for 2 weeks[5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocols: Spill Clean-up

In the event of a this compound spill, follow these steps to ensure safe containment and clean-up:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE): Don full personal protective equipment, including safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Absorption: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully collect the material, avoiding dust formation.

  • Collection and Disposal: Collect the absorbed material and spilled solid into a designated, approved waste container. Dispose of the container as hazardous waste.[1]

This compound Disposal Workflow

The following diagram outlines the procedural steps for the proper disposal of this compound waste.

Neolancerin_Disposal_Workflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal A Identify this compound Waste (Unused product, contaminated labware, etc.) B Segregate Waste (Keep separate from other chemical waste) A->B C Select Appropriate Waste Container (Leak-proof, clearly labeled) B->C D Transfer Waste to Container (Avoid dust and aerosol formation) C->D E Securely Seal Container D->E F Label Container as Hazardous Waste (Include 'this compound' and hazard symbols) E->F G Store in Designated Hazardous Waste Area (Cool, well-ventilated) F->G H Arrange for Pickup by Approved Waste Disposal Service G->H I Dispose of Contents/Container at an Approved Waste Disposal Plant (P501) H->I

References

Essential Safety and Operational Protocols for Handling Neolancerin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Neolancerin. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Quantitative Safety Data Summary

A summary of key quantitative data for this compound is presented below for quick reference. This information is critical for risk assessment and procedural planning.

ParameterValueSource
Molecular Formula C₁₉H₁₈O₁₀PubChem[1], DC Chemicals[2], FINETECH INDUSTRY[3], TargetMol[4]
Molecular Weight 406.34 g/mol PubChem[1], DC Chemicals[2], TargetMol[4]
IC₅₀ (HL-60 cells) 86.63 μMTargetMol[4]
Storage Temperature -20°C (Powder)DC Chemicals[2][5]
-80°C (in Solvent)DC Chemicals[2][5]
Solubility in DMSO 60 mg/mL (147.66 mM)TargetMol[4]

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5]

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[5]
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact with the chemical.[5]
Body Protection Impervious clothing (e.g., Lab coat)Protects skin and personal clothing from contamination.[5]
Respiratory Protection Suitable respiratorRequired to prevent inhalation of dust or aerosols, especially when handling the powdered form.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay for this compound

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a human cancer cell line, such as HL-60 promyelocytic leukemia cells.

1. Cell Culture and Seeding:

  • Culture HL-60 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in an incubator at 37°C with 5% CO₂.
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[4]
  • Create a series of dilutions of this compound in the cell culture medium.
  • Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

3. Incubation and Viability Assay:

  • Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
  • After incubation, assess cell viability using a standard method such as the MTT or MTS assay.
  • Measure the absorbance at the appropriate wavelength using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

This compound Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Neolancerin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal A Review MSDS and SOPs B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Weigh this compound Powder in a Ventilated Enclosure B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment D->E F Decontaminate Surfaces with Alcohol E->F H Collect Contaminated Materials in a Labeled Waste Container F->H G In Case of Spill: Absorb with Inert Material G->H I Dispose of Chemical Waste According to Institutional and Local Regulations H->I

Caption: Workflow for safe handling and disposal of this compound.

Operational Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[5]

  • Avoid contact with skin and eyes.[5]

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

  • Keep the compound away from direct sunlight and sources of ignition.[5]

  • For long-term storage, maintain the powdered form at -20°C and solutions at -80°C.[2][5]

Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and evacuate personnel from the immediate area.[5]

  • Wear full personal protective equipment during cleanup.[5]

  • For liquid spills, absorb the material with a non-combustible, inert material such as sand or diatomite.[5]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[5]

  • Collect all contaminated materials in a designated, sealed container for proper disposal.[5]

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as chemical waste.

  • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • Ensure that waste containers are properly labeled with the contents.

  • Contact your institution's environmental health and safety department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.